2-Chloro-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGOGHLNAJECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169247 | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-64-7 | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine (B92270) derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive chloro group and a methoxy (B1213986) group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a representative synthetic workflow.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| Synonyms | 6-Chloro-2-methoxypyridine, 2-Methoxy-6-chloropyridine | [1][2] |
| CAS Number | 17228-64-7 | [2][3] |
| Molecular Formula | C₆H₆ClNO | [2][3] |
| Molecular Weight | 143.57 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.207 g/mL at 25 °C | [3] |
| Boiling Point | 185-186 °C (lit.) | [1][3] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.528 (lit.) | [3] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol (B145695) and acetone. | [5] |
| Storage Temperature | Room temperature, under an inert atmosphere. | [2] |
Table 2: Spectral Data Summary
| Spectral Data Type | Key Information | Source(s) |
| ¹H NMR | Spectra available, confirming the structure. | [6] |
| ¹³C NMR | Data available in spectral databases. | [4] |
| Infrared (IR) Spectroscopy | FT-IR and FT-Raman spectra have been studied. | [7][8] |
| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak. | [4] |
| UV-Vis Spectroscopy | Electronic transition bands have been studied in various solvents. | [9] |
Experimental Protocols
The following sections outline the general experimental methodologies that can be employed to determine the physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and microscale method for its determination is the Thiele tube or capillary method.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
High-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with oil, and heating is commenced gently and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.
Sample Preparation for ¹H and ¹³C NMR:
-
Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is preferable.[9]
-
Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.
-
Filtration: To ensure a high-resolution spectrum, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.
-
The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the free induction decay (FID) is acquired.
-
A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Procedure for a Liquid Sample (Neat or ATR):
-
Neat Sample (Salt Plates):
-
Place a drop of this compound onto a polished salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
Data Acquisition:
-
A background spectrum (of the empty salt plates or clean ATR crystal) is collected first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For a pure sample, it can confirm purity and provide the molecular weight and fragmentation pattern.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]
-
Ensure the solution is free of particles by filtering if necessary.
-
Transfer the solution to a 1.5 mL glass autosampler vial.[4]
Instrumental Analysis:
-
A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.
-
An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column.
-
The components are separated based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
In the ion source (typically using electron ionization, EI), the molecules are fragmented into ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.
Mandatory Visualizations
Representative Synthetic Workflow
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropyridine, which reacts with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. memphis.edu [memphis.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
2-Chloro-6-methoxypyridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-Chloro-6-methoxypyridine
Chemical Identity and Structure
This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyridine (B92270) ring substituted with a chloro group at position 2 and a methoxy (B1213986) group at position 6, which enhances its reactivity for various organic transformations.[1]
Chemical Structure:
SMILES: COC1=NC(=CC=C1)Cl[2] InChI Key: VAVGOGHLNAJECD-UHFFFAOYSA-N[2][3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Boiling Point | 185-186 °C (at 760 mmHg) | [5][6] |
| Density | 1.207 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.528 | [5][6] |
| Flash Point | 76 °C (169 °F) - closed cup | [4][5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the types of spectral data available for this compound.
| Technique | Description | Reference(s) |
| ¹H NMR | Proton Nuclear Magnetic Resonance data is available for structural confirmation. | [7] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data is available. | [7] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available. | [2][3] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded and analyzed. | [2] |
| Raman Spectroscopy | FT-Raman spectra have been recorded in the range of 3700-100 cm⁻¹. | |
| UV-Visible Spectroscopy | The ultraviolet absorption spectrum has been studied in the vapor state and in solutions. |
Synthesis and Reactivity
This compound is a valuable building block due to the reactivity of its chloro and methoxy substituents. The chloro group is an excellent leaving group, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, when further functionalized (e.g., with a nitro group).[8]
Logical Workflow for Synthesis
The following diagram illustrates a common synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis from 2,6-Dichloropyridine [5]
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.
-
Preparation: To a stirred solution of 2,6-dichloropyridine (68.9 g, 466 mmol) in methanol (500 mL), slowly add sodium methanolate (100 g, 1.86 mol) at room temperature.
-
Reaction: Stir the reaction mixture continuously at 60°C for 24 hours.
-
Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, the mixture is typically quenched, extracted, and purified using standard laboratory techniques such as distillation or chromatography to yield the final product.
Protocol 2: Nitration of this compound [9]
This protocol describes the nitration of the pyridine ring, a key step for creating derivatives used in cross-coupling reactions.
-
Preparation: Prepare a cooled (0°C) and stirred mixture of 1600 mL of sulfuric acid and 800 mL of fuming nitric acid.
-
Addition: Add this compound (143.6 g, 1 mol) dropwise to the acid mixture over one hour, maintaining the temperature at 0°C.
-
Reaction: Allow the temperature to rise to 20°C over 3 hours and continue stirring for an additional 3 hours at this temperature.
-
Workup: Pour the reaction mixture onto 5 kg of crushed ice.
-
Isolation: Filter the precipitated product via suction and wash it with a large amount of water until it is free of acid. The crude product can be further purified by recrystallization or treatment with an alkaline solution.
Applications in Research and Drug Development
This compound is a crucial intermediate in the development of new therapeutic agents and agrochemicals.[1][10] Its structure allows for the modification of biological activity, making it a key component in the design of targeted treatments.[1]
-
Pharmaceutical Development: It serves as a key building block in the synthesis of anti-inflammatory and anti-cancer drugs.[1] It is also used to synthesize imidazo[1,2-a]pyrimidines, which act as functionally selective ligands for the GABAA receptor, and oxazolidinedione-arylpyridinones, which are EP3 receptor antagonists.[5]
-
Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides for crop protection.[1]
-
Specialty Chemicals: It is employed as a foundational molecule for creating more complex organic structures.[1]
Role as a Versatile Chemical Intermediate
The diagram below illustrates the role of this compound as a versatile starting point for creating diverse, high-value chemical entities.
Caption: Role of this compound as an intermediate.
Safety and Handling
This compound is classified as an irritant and should be handled with care in a well-ventilated area.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][11]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11] Avoid breathing vapors and ensure thorough washing after handling.[11] Store in a tightly closed container in a dry, well-ventilated place.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-chloro-6-methoxy- [webbook.nist.gov]
- 4. This compound 98 17228-64-7 [sigmaaldrich.com]
- 5. This compound CAS#: 17228-64-7 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 10. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to 2-Chloro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypyridine, a key building block in synthetic and medicinal chemistry. This document details its fundamental chemical and physical properties, provides an in-depth experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and explores its application in the development of novel therapeutics, particularly as a scaffold for gamma-secretase modulators in Alzheimer's disease research. Furthermore, this guide discusses the broader potential of this compound derivatives in oncology and anti-inflammatory drug discovery, supported by diagrams of relevant signaling pathways.
Core Properties of this compound
This compound is a substituted pyridine (B92270) derivative widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a chloro and a methoxy (B1213986) group, provides versatile reactivity for the construction of more complex molecules.
| Property | Value | Reference |
| CAS Number | 17228-64-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₆ClNO | [1][2][3][4][5][6][7] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| Appearance | Clear, colorless to yellow liquid | [3] |
| Boiling Point | 185-186 °C | [3][5] |
| Density | 1.207 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.528 | [5] |
| Flash Point | 169 °F | [5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound is a suitable substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) or a mixture of DME/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (5-10 mL) to the reaction mixture.
-
Stir the reaction mixture and heat to 80-100 °C under the inert atmosphere.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.
Experimental Workflow:
Applications in Drug Discovery
Gamma-Secretase Modulators for Alzheimer's Disease
Derivatives of this compound have been investigated as gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. The insertion of a methoxypyridine motif into a tetracyclic scaffold has been shown to improve the activity for reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's. These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain tissue in preclinical models.
The mechanism of action of these GSMs involves binding to the gamma-secretase enzyme complex and altering its processivity, leading to a decrease in the production of the aggregation-prone Aβ42 peptide and a concomitant increase in shorter, less amyloidogenic Aβ peptides.
Potential in Anti-Cancer and Anti-Inflammatory Drug Development
The pyridine scaffold is a common feature in many approved drugs, and its derivatives are actively explored for anti-cancer and anti-inflammatory properties. While direct studies on the anti-cancer and anti-inflammatory signaling pathways modulated by this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests that its derivatives could target key pathways implicated in these diseases.
Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Chalcones, which can be synthesized from precursors like this compound, have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators | Scilit [scilit.com]
- 5. escholarship.org [escholarship.org]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Synthesis and Reactivity of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2-chloro-6-methoxypyridine, a key building block in the development of pharmaceuticals and other advanced materials. This document details experimental protocols, presents quantitative data in structured tables, and illustrates key chemical transformations using logical diagrams.
Introduction
This compound is a versatile heterocyclic compound widely utilized in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position, offers a unique combination of reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the 2-position susceptible to nucleophilic attack and cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring and provide a site for further modification. This guide will explore the primary methods for its synthesis and delve into its diverse reactivity profile, providing researchers with the practical information needed for its application in complex molecule synthesis.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the selective monomethoxylation of 2,6-dichloropyridine (B45657). This reaction is typically achieved by treating 2,6-dichloropyridine with one equivalent of a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol (B129727).
Synthetic Pathway
Experimental Protocol: Synthesis from 2,6-Dichloropyridine[1]
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide
-
Methanol
-
2 M Aqueous hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2,6-dichloropyridine (68.9 g, 466 mmol) in methanol (500 mL), slowly add sodium methoxide (100 g, 1.86 mol) at room temperature.
-
Stir the reaction mixture continuously at 60°C for 24 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with 2 M aqueous hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,6-Dichloropyridine | Sodium Methoxide | Methanol | 60 °C | 24 h | Quantitative | [1] |
Reactivity of this compound
The chlorine atom at the 2-position of this compound is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by various nucleophiles, such as amines and alkoxides, typically under basic conditions and elevated temperatures.
Experimental Protocol: General Procedure for Amination
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base (2.0 eq.).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution: (Data for a closely related substrate, 3-chloro-5-fluoro-2-methoxypyridine, is provided as a representative example of expected reactivity.)
| Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| Piperidine | K₂CO₃ | DMF | 100 °C | High (expected) | [2] |
| Benzylamine | Cs₂CO₃ | DMSO | 120 °C | High (expected) | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Experimental Protocol: General Procedure
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a degassed mixture of a suitable solvent, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (1-5 mol%), and a base (2-3 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling: (Representative data for the coupling of 2-chloropyridine (B119429) with various arylboronic acids)
| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 95% | [3] |
| 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 92% | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88% | [4] |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
References
Spectroscopic Data of 2-Chloro-6-methoxypyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.50 | t | H-4 |
| 6.89 | d | H-3 |
| 6.65 | d | H-5 |
| 3.93 | s | -OCH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C-6 |
| 151.1 | C-2 |
| 140.2 | C-4 |
| 118.1 | C-3 |
| 110.5 | C-5 |
| 53.6 | -OCH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | C-H stretch (aromatic) |
| 2955 | C-H stretch (methyl) |
| 1585 | C=N stretch (ring) |
| 1560 | C=C stretch (ring) |
| 1465 | C-H bend (methyl) |
| 1280 | C-O-C stretch (asymmetric) |
| 1150 | C-H in-plane bend |
| 1030 | C-O-C stretch (symmetric) |
| 840 | C-H out-of-plane bend |
| 780 | C-Cl stretch |
Technique: FTIR (thin film)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 143 | 75.90 | [M]⁺ (³⁵Cl isotope) |
| 145 | 25.20 | [M]⁺ (³⁷Cl isotope) |
| 142 | 99.99 | [M-H]⁺ |
| 113 | 55.20 | [M-CH₂O]⁺ |
| 78 | 46.00 | [C₄H₂NCl]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of this compound by analyzing the magnetic properties of its ¹H and ¹³C nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum.
-
-
Data Acquisition and Processing:
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
-
The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
MS Analysis:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-6-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, solubility in various solvents, and stability under different environmental conditions. The guide also includes detailed experimental protocols for solubility and stability testing, as well as a visualization of its role in synthetic pathways.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol .[1][2][3][4][5][6][7] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO | [1][2][3][4][5][6][7] |
| Molecular Weight | 143.57 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 185-186 °C (lit.) | [1][2][3] |
| Density | 1.207 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index | n20/D 1.528 (lit.) | [1][2][3][6] |
| Flash Point | 76 °C (169 °F) - closed cup | |
| Vapor Pressure | 0.832 mmHg at 25°C | [5] |
| LogP | 1.74360 | [5] |
| pKa (Predicted) | 0.40 ± 0.10 | [5] |
Solubility Profile
Understanding the solubility of this compound is crucial for its application in chemical synthesis and formulation development.
Aqueous Solubility
This compound is reported to be insoluble in water.
Organic Solvent Solubility
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Expected Solubility |
| Methanol (B129727) | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)
A standardized method for determining the solubility of a substance in a particular solvent is the flask method, as described in OECD Guideline 105.[1][9][10][11][12] This method is suitable for substances with a solubility of 10 mg/L or higher.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, dichloromethane)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Shaker
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent.
-
Stopper the flask and place it in a constant temperature bath, typically set at 25 °C.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
After equilibration, cease agitation and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the separation of undissolved material.
-
Carefully take an aliquot of the clear supernatant. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Accurately dilute the aliquot with the solvent to a concentration within the working range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Perform the experiment in triplicate to ensure the reliability of the results.
Stability Profile
This compound is generally stable under recommended storage conditions, which include storing it in a tightly closed container in a dry and well-ventilated place, away from heat, light, and incompatible materials such as strong oxidizing agents. The decomposition temperature is reported to be above 300°C.
Hydrolytic Stability
Photostability
Exposure to UV light can cause degradation of chemical compounds. While specific photostability data for this compound is not available, it is recommended to store the compound protected from light.
Experimental Protocols for Stability Testing
This protocol outlines a procedure to assess the rate of hydrolysis of this compound in aqueous solutions at different pH levels.[13][14][15][16][17]
Objective: To determine the hydrolysis rate of this compound at environmentally and physiologically relevant pH values (e.g., pH 4, 7, and 9).
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Sterile glass flasks or vials with stoppers
-
Constant temperature incubator
-
HPLC system with a suitable detector
Procedure:
-
Prepare solutions of this compound in each of the buffer solutions at a known concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Calculate the rate of hydrolysis and the half-life of the compound at each pH.
This protocol describes a method to evaluate the photostability of this compound.[2][18][19][20][21]
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound (as a solid or in solution)
-
Photostability chamber equipped with a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Chemically inert and transparent containers (e.g., quartz vials).
-
Dark control samples.
-
HPLC system with a suitable detector.
Procedure:
-
Place samples of this compound (e.g., powder in a quartz dish or a solution in a quartz vial) in the photostability chamber.
-
Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to monitor for any changes not due to light.
-
Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At the end of the exposure period, visually inspect the samples for any changes in appearance.
-
Analyze the exposed samples and the dark controls for the content of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.
Role in Chemical Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of more complex heterocyclic compounds with potential biological activity. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 position, where the chlorine atom is displaced by a variety of nucleophiles.
Synthesis of 2-Amino-6-methoxypyridine (B105723)
A common application of this compound is its conversion to 2-amino-6-methoxypyridine, a key intermediate for the synthesis of various pharmaceutical agents.[22][23][24] This transformation is typically achieved through a nucleophilic aromatic substitution reaction with an ammonia (B1221849) source.
Experimental Protocol: Synthesis of 2-Amino-6-methoxypyridine
Objective: To synthesize 2-amino-6-methoxypyridine from this compound.
Materials:
-
This compound
-
Aqueous ammonia or a solution of ammonia in methanol
-
A polar aprotic solvent such as methanol or ethanol
-
Pressure vessel (if required)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a polar solvent like methanol.
-
Add an excess of the ammonia source (e.g., aqueous ammonia).
-
The reaction mixture is then heated. Depending on the reactivity, this may be at reflux temperature or in a sealed pressure vessel at elevated temperatures (e.g., 100-150 °C) for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-6-methoxypyridine.
Synthetic Pathway Visualization
This compound serves as a starting material for the synthesis of various biologically active molecules, including GABAA receptor ligands and EP3 receptor antagonists. The following diagrams illustrate the initial steps in these synthetic pathways.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While there is a lack of extensive publicly available quantitative data for this specific compound, this guide offers valuable qualitative information, data from analogous compounds, and detailed, adaptable experimental protocols based on international guidelines. The information presented herein is intended to assist researchers and developers in the effective handling, formulation, and application of this important synthetic intermediate. Further experimental investigation is encouraged to establish a more comprehensive quantitative dataset for the solubility and stability of this compound.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound 98 17228-64-7 [sigmaaldrich.com]
- 4. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. L05997.06 [thermofisher.com]
- 8. Buy 2,6-Dichloro-3-methoxy-5-methylpyridine [smolecule.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 17. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. jordilabs.com [jordilabs.com]
- 20. database.ich.org [database.ich.org]
- 21. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 22. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 23. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 24. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-6-methoxypyridine safety, handling, and storage information
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-6-methoxypyridine
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 17228-64-7), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.
Chemical Identification and Properties
This compound is a halogenated heterocyclic compound used as a building block in chemical synthesis. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆ClNO[1] |
| Molecular Weight | 143.57 g/mol [2] |
| CAS Number | 17228-64-7[1] |
| EC Number | 241-264-9[1] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 185-186 °C (lit.)[4] |
| Density | 1.207 g/mL at 25 °C (lit.)[4] |
| Flash Point | 76 °C (168.8 °F) - closed cup |
| Refractive Index | n20/D 1.528 (lit.)[4] |
| Vapor Pressure | 0.832 mmHg at 25°C[1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification provides a standardized summary of its health and physical hazards.[5][6]
| GHS Classification | |
| Pictogram | |
| Signal Word | Warning [5] |
| Hazard Statements | H227: Combustible liquid.[5][7]H302: Harmful if swallowed.[6][8]H315: Causes skin irritation.[5][6]H319: Causes serious eye irritation.[5][6]H335: May cause respiratory irritation.[5][6] |
| Precautionary Statements (Prevention) | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]P264: Wash hands and any exposed skin thoroughly after handling.[3][5][6]P270: Do not eat, drink or smoke when using this product.[6][8]P271: Use only outdoors or in a well-ventilated area.[3][5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] |
| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5][6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]P332+P317: If skin irritation occurs: Get medical help.[3]P337+P313: If eye irritation persists: Get medical advice/ attention.[6]P362+P364: Take off contaminated clothing and wash it before reuse.[3][5] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][6]P405: Store locked up.[3][5][6] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][6] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6]
-
Wear appropriate Personal Protective Equipment (PPE) as detailed in Table 3.[5][6]
-
Keep away from heat, sparks, and open flames.[5][9] Use non-sparking tools and ground/bond containers when transferring material.[6][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]
-
The recommended storage temperature is room temperature, though some suppliers suggest -20°C for long-term storage (1 month).[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[6][10] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6][10] Flame-retardant and antistatic clothing is advised. |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge (e.g., dust mask type N95 or a full-face respirator).[10] |
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[5][10] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][11] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[6][11] If skin irritation persists, get medical advice.[6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5][10] Rinse mouth with water.[6][10] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10] |
Fire-Fighting Measures
This substance is a combustible liquid.[5]
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[5][6] |
| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6] |
| Advice for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6] Evacuate the area and fight the fire from a safe distance.[6] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[5] Avoid breathing vapors and ensure adequate ventilation.[5][6] Eliminate all ignition sources.[6]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[5][6]
-
Containment and Cleanup: For minor spills, absorb with an inert material (e.g., sand, earth, vermiculite).[6] Collect the material into a labeled container for disposal.[6] For major spills, contain the spill and alert emergency responders.[6] Clean the affected area and decontaminate equipment after cleanup.[6]
Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air at elevated temperatures.
-
Chemical Stability: The substance is stable under recommended storage conditions.[5][6]
-
Conditions to Avoid: Heat, sparks, open flames, and contact with incompatible materials.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride fumes.[6]
Toxicological Information
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[5][6]
-
Chronic Effects: The chronic health effects of this product have not been fully investigated.[6]
Note: No detailed experimental protocols for the toxicological assessments were available in the reviewed safety data sheets.
Visual Workflows
The following diagrams illustrate standardized workflows for handling and emergency response involving this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for incidents involving this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound 17228-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Key intermediate in pharmaceutical and agrochemical synthesis
< A Technical Guide to the Pyrazole (B372694) Core: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring system is a foundational heterocyclic scaffold of paramount importance in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties and synthetic versatility have established it as a "privileged structure" in medicinal and agricultural chemistry.[3][4] This technical guide provides an in-depth overview of the pyrazole core, focusing on its synthesis, key derivatives, and its role as a central intermediate. We present detailed experimental protocols for cornerstone synthetic methods, summarize quantitative data in structured tables, and provide visualizations of synthetic pathways to offer a comprehensive resource for professionals in drug discovery and chemical development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This arrangement confers a unique combination of properties, including the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets.[6] Consequently, the pyrazole moiety is a constituent of numerous commercially successful drugs and agrochemicals.[7][8]
In the pharmaceutical sector, pyrazole derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[9][10] A landmark example is Celecoxib (B62257) , a selective COX-2 inhibitor used for treating arthritis and pain.[6][11] In agriculture, pyrazole-containing compounds are crucial components of modern fungicides, insecticides, and herbicides, prized for their high efficacy and novel mechanisms of action.[12][13] The insecticide Fipronil (B1672679) is a prominent example, known for its potent activity against a wide range of pests.[14][15]
The strategic importance of the pyrazole core lies in its function as a versatile intermediate, allowing for the systematic modification and optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[10]
Synthesis of the Pyrazole Core: Key Methodologies
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method famously known as the Knorr Pyrazole Synthesis.[1][16]
Knorr Pyrazole Synthesis
The Knorr synthesis involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its substituted derivatives.[5][16] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[16] The versatility of this method allows for the creation of a diverse library of substituted pyrazoles by varying both the dicarbonyl and hydrazine starting materials.
1,3-Dipolar Cycloaddition
Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and an alkyne or alkene.[1][17] This approach offers high regioselectivity and is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through condensation methods.[17]
Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have gained traction for the efficient, one-pot synthesis of highly substituted pyrazoles.[3] These reactions combine three or more starting materials in a single step, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[3]
Key Experimental Protocols
Protocol 1: Knorr Synthesis of 1,5-Diarylpyrazole (Celecoxib Core)
This protocol outlines the synthesis of the 1,5-diarylpyrazole core, which is central to the structure of Celecoxib.[11][18]
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate
-
Reaction: p-Methylacetophenone is reacted with an ethyl trifluoroacetate (B77799) in the presence of a base like sodium methoxide (B1231860) to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[18][19]
-
Procedure:
-
To a flask containing sodium methoxide (0.4 g) in toluene (B28343) (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.[20]
-
Stir the reaction mixture at 75°C for approximately 4 hours.[20]
-
After cooling, quench the reaction with aqueous HCl.[20]
-
Extract the aqueous layer with toluene. The combined organic layers are then distilled under vacuum to yield the diketone product.[20]
-
Step 2: Cyclization to form the Pyrazole Ring
-
Reaction: The synthesized 1,3-diketone is reacted with 4-hydrazinobenzenesulfonamide hydrochloride.[18]
-
Procedure:
-
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (B1210297) (50 ml), and water (50 ml) is heated to 75-80°C.[20]
-
The reaction is stirred for 5 hours at this temperature.[20]
-
Upon cooling to 0-5°C, the product (Celecoxib) precipitates and can be collected by filtration, washed with water, and dried.[20]
-
Protocol 2: Synthesis of Fipronil Intermediate
The commercial production of the insecticide Fipronil involves the formation of its substituted pyrazole core followed by controlled oxidation.[14]
-
Reaction: The final step in Fipronil synthesis is the selective oxidation of a precursor sulfide (B99878) (5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole) to a sulfoxide.[21]
-
Procedure:
-
The thiopyrazole precursor (421 g) is added to a mixture of trichloroacetic acid (1200 g), chlorobenzene (B131634) (300 g), and boric acid (2 g).[21][22]
-
Aqueous hydrogen peroxide (H₂O₂, 68 g, 50%) is added, and the reaction is stirred for approximately 20 hours.[21][22]
-
After workup, the crude Fipronil is isolated and can be purified by recrystallization from chlorobenzene and ethyl acetate to yield a high-purity product.[21][22]
-
Quantitative Data Presentation
The efficiency of synthesis is critical in both pharmaceutical and agrochemical industries. The following tables summarize representative yield data for the key reactions described.
Table 1: Synthesis Yields for Celecoxib Intermediate and Final Product
| Step | Reaction | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride, Toluene | 60-65 | 1 | 96 | [19] |
| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride, Toluene | 40-45 | 5 | 91 | [19] |
| 2 | Cyclocondensation | 1,3-Diketone, Phenylhydrazine derivative | Ethanol | Reflux | - | 90-96 |[23] |
Table 2: Oxidation Yields for Fipronil Synthesis
| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| H₂O₂ / Trichloroacetic acid | Chlorobenzene | 15-20 | 20 | ~99 | >97 | [21][22] |
| H₂O₂ / Dibromoacetic acid | Chlorobenzene | 15-20 | 23 | 50 | 96 | [21][24] |
| H₂O₂ / Monobromoacetic acid | Chlorobenzene | 15-20 | 20 | 34 | 95 |[21][24] |
Visualizing Synthetic and Biological Pathways
Diagrams are essential for illustrating complex chemical transformations and biological mechanisms. The following visualizations are provided in Graphviz (DOT language) format.
General Synthesis Workflow for Pyrazole Derivatives
This diagram illustrates the common synthetic pathway from basic starting materials to the versatile pyrazole core, and subsequently to final pharmaceutical or agrochemical products.
Caption: General workflow for pyrazole synthesis and derivatization.
Mechanism of Action: Fipronil as a GABA Receptor Antagonist
Fipronil exerts its insecticidal effect by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[14]
Caption: Fipronil's mechanism of action on insect neurons.
Mechanism of Action: Pyrazole Fungicides as SDH Inhibitors
Many modern pyrazole-based fungicides function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, disrupting energy production.[25][26]
Caption: Mechanism of pyrazole fungicides as SDH inhibitors.
Conclusion
The pyrazole core remains a highly valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][27] Its robust and adaptable synthesis, particularly via the Knorr reaction, allows for extensive structural diversification. The successful development of blockbuster products like Celecoxib and Fipronil underscores the power of the pyrazole scaffold. Continued innovation in synthetic methodologies, including multicomponent and flow chemistry approaches, will further expand the utility of pyrazole intermediates, paving the way for the discovery of next-generation drugs and crop protection agents.[3][23]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem [royal-chem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. ijrpr.com [ijrpr.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zenodo.org [zenodo.org]
- 19. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 21. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 22. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ▷ Fine chemical intermediates | Excellent quality for many industries | Saltigo [lanxess.com]
The Pivotal Role of 2-Chloro-6-methoxypyridine in Biochemical Reagent Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-6-methoxypyridine as a versatile biochemical reagent. This whitepaper details its critical role in the synthesis of targeted therapeutic agents, including experimental protocols, quantitative data, and visualization of key biological pathways.
Introduction
This compound is a halogenated pyridine (B92270) derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and strategically positioned reactive sites make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant biological activity. The presence of a chloro group at the 2-position facilitates key cross-coupling reactions, while the methoxy (B1213986) group at the 6-position influences the molecule's reactivity and physicochemical properties. This guide provides an in-depth exploration of the role of this compound in the development of novel biochemical reagents, with a particular focus on its application in the synthesis of gamma-secretase modulators for Alzheimer's disease and its utility in fundamental synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Safety Information
A foundational understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 17228-64-7 | [3] |
| Molecular Formula | C₆H₆ClNO | [3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 185-186 °C | [3] |
| Density | 1.207 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.528 | [3] |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Application in the Synthesis of Gamma-Secretase Modulators
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[4] Gamma-secretase is a key enzyme in the production of Aβ peptides, making it a prime therapeutic target.[4] Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the activity of gamma-secretase to selectively reduce the production of the toxic Aβ42 peptide.[5][6] this compound serves as a crucial precursor in the synthesis of potent methoxypyridine-derived GSMs.[7][8]
Synthesis of a Key Intermediate
The synthesis of these GSMs often involves the preparation of a key aminopyridine intermediate. While the direct use of this compound is a viable starting point, a related precursor, 6-bromo-2-methoxy-3-aminopyridine, is often utilized in multi-step synthetic routes.[8]
Biological Activity of Methoxypyridine-Derived GSMs
The incorporation of the methoxypyridine moiety has been shown to improve the activity and solubility of GSMs.[5] A series of tetrahydroindazole-based GSMs with varying B-ring substituents were synthesized and evaluated for their ability to inhibit Aβ42 production.[8]
| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) |
| 4 | 4-fluorophenyl | 170 |
| 22c | 3-methoxyphenyl | 110 |
| 22d | 6-methoxypyridin-3-yl | 60 |
| 22e | 6-methoxypyrazin-3-yl | 89 |
Data extracted from Rynearson et al. (2020)[8]
Gamma-Secretase Signaling Pathway
The following diagram illustrates the role of gamma-secretase in the amyloidogenic pathway and the mechanism of action of GSMs.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-氯-6-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 8. escholarship.org [escholarship.org]
Methodological & Application
The Art of C-C Bond Formation: 2-Chloro-6-methoxypyridine in Suzuki and Negishi Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine (B92270) ring is a privileged structure found in numerous pharmaceuticals. This document provides detailed application notes and protocols for the use of 2-chloro-6-methoxypyridine as a versatile building block in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Negishi reactions.
The presence of a chloro substituent at the 2-position and a methoxy (B1213986) group at the 6-position of the pyridine ring imparts distinct electronic properties that influence its reactivity in palladium- and nickel-catalyzed cross-coupling reactions. While the chloro group serves as a reactive handle for oxidative addition, the electron-donating methoxy group can modulate the electron density of the ring, presenting both opportunities and challenges for catalyst selection and reaction optimization. This guide offers a comparative overview of these two key reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate successful implementation in the laboratory.
Suzuki-Miyaura Coupling: Navigating the Challenges
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation due to the stability and low toxicity of the boronic acid reagents. However, the coupling of electron-rich 2-chloropyridines, such as this compound, can be challenging. The electron-donating methoxy group can decrease the electrophilicity of the carbon-chlorine bond, making oxidative addition, the rate-determining step, more difficult.
Indeed, studies have shown that the Suzuki-Miyaura coupling of this compound can be low-yielding or even unsuccessful with certain catalyst systems. For instance, the use of the BrettPhos Pd G1 precatalyst for the coupling of this compound with 2,4-difluorophenylboronic acid resulted in little product formation[1]. This underscores the critical importance of catalyst and ligand selection for this particular substrate.
Despite these challenges, successful Suzuki couplings of this compound can be achieved with careful optimization of the reaction conditions, often employing bulky, electron-rich phosphine (B1218219) ligands that promote the oxidative addition of the less reactive C-Cl bond.
Comparative Data for Suzuki-Miyaura Coupling of Substituted 2-Chloropyridines
While specific comprehensive data for this compound is limited in readily available literature, the following table provides representative conditions for the Suzuki coupling of structurally similar 2-chloropyridines, offering a valuable starting point for reaction development.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3 | 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
This data is compiled from representative procedures for 2-chloropyridines and may require optimization for this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.024-0.06 mmol, 2.4-6 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of Toluene and water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-6-methoxypyridine.
Negishi Cross-Coupling: A Powerful Alternative
The Negishi reaction, which couples an organohalide with an organozinc reagent, often proves to be a more robust and effective method for challenging substrates like this compound. Organozinc reagents are generally more reactive than organoboron compounds, which can facilitate the transmetalation step of the catalytic cycle. Both palladium and nickel catalysts are commonly employed for Negishi couplings. Notably, nickel catalysis has been shown to be effective for the coupling of this compound.
The choice between palladium and nickel catalysis can depend on the specific coupling partners and desired functional group tolerance. Nickel catalysts are often more cost-effective and can exhibit unique reactivity.
Representative Data for Negishi Coupling of this compound
The following table presents data for a successful Nickel-catalyzed Negishi coupling of this compound, demonstrating the utility of this method.
| Entry | Organohalide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Alkylzinc bromide | NiCl₂(dme) (10) | Bathophenanthroline (15) | DMF | 40 | 24 | ~60-70 (estimated from diagram) |
Data is based on a reported Nickel-catalyzed reaction. Further optimization may be required.
General Experimental Protocol for Negishi Coupling
This protocol provides a general procedure for the Negishi coupling of this compound. The preparation of the organozinc reagent is a critical step and should be performed under strictly anhydrous and inert conditions.
Materials:
-
This compound
-
Organohalide (for preparation of organozinc reagent)
-
Activated Zinc dust
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dme))
-
Ligand (if required, e.g., for Ni-catalyzed reactions)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Organozinc Reagent (Example with an Aryl Bromide)
-
To a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 mmol, 1.5 equiv.).
-
Add a solution of the aryl bromide (1.2 mmol, 1.2 equiv.) in anhydrous THF (3 mL).
-
Stir the mixture at room temperature or with gentle heating until the zinc insertion is complete (this can be monitored by GC analysis of an aliquot quenched with iodine).
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or NiCl₂(dme) (0.1 mmol, 10 mol%) and any necessary ligand).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the chosen anhydrous, degassed solvent (e.g., 5 mL THF or DMF).
-
To this mixture, add the freshly prepared organozinc reagent solution from Part A via cannula.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflows
To further aid in the understanding and implementation of these powerful cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Application of 2-Chloro-6-methoxypyridine in the Synthesis of Anti-inflammatory Drugs
Abstract
This document details the application of 2-chloro-6-methoxypyridine as a key building block in the synthesis of potent and selective anti-inflammatory agents, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme. The pyridine (B92270) moiety is a prevalent scaffold in medicinal chemistry, and the functional groups of this compound offer versatile handles for constructing complex biaryl structures common in modern non-steroidal anti-inflammatory drugs (NSAIDs). This application note provides detailed synthetic protocols, quantitative biological data for representative compounds, and visual representations of the underlying biochemical pathways and experimental workflows. It is intended for researchers and professionals in drug discovery and development.
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. Many selective COX-2 inhibitors feature a diaryl heterocyclic core structure. This compound serves as an excellent precursor for synthesizing such structures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The chlorine atom at the 2-position provides a reactive site for C-C bond formation, while the methoxy (B1213986) group at the 6-position can be retained or modified in the final product to modulate its physicochemical and pharmacological properties.
This note will focus on the synthesis of biarylpyridine derivatives, a class of compounds with demonstrated anti-inflammatory and COX-2 inhibitory activity. A representative synthetic protocol for a Suzuki-Miyaura coupling reaction is provided, along with biological data for analogous compounds.
Signaling Pathway of COX-2 Inhibition
Inflammation is a complex biological response to harmful stimuli. The sensation of pain and the inflammatory cascade are significantly mediated by prostaglandins (B1171923), which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced by inflammatory stimuli. Selective COX-2 inhibitors block the production of prostaglandins at the site of inflammation without affecting the protective functions of COX-1 in the stomach and kidneys.
Application of 2-Chloro-6-methoxypyridine in the Development of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxypyridine is a versatile heterocyclic building block with significant potential in the discovery and development of novel anti-cancer agents. Its substituted pyridine (B92270) core is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. The strategic placement of the chloro and methoxy (B1213986) groups allows for diverse chemical modifications, enabling the synthesis of targeted therapies that can interfere with aberrant signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from this compound, with a focus on a promising class of 2-methoxypyridine-3-carbonitrile derivatives.
Application Notes
The 2-methoxypyridine-3-carbonitrile scaffold has emerged as a promising framework for the development of potent anti-cancer compounds. Research has demonstrated that derivatives of this scaffold exhibit significant cytotoxic activity against a range of human cancer cell lines. The core structure allows for the introduction of various aryl and heteroaryl substituents at the 4- and 6-positions of the pyridine ring, leading to a diverse chemical library for structure-activity relationship (SAR) studies.
A notable series of compounds, 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, has shown potent antiproliferative effects against liver (HepG2), prostate (DU145), and triple-negative breast cancer (MDA-MB-231) cell lines. The mechanism of action for many pyridine-based anti-cancer agents involves the inhibition of protein kinases that are critical for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. By targeting these kinases, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
Table 1: Cytotoxic Activity (IC50 in µM) of 2-methoxypyridine-3-carbonitrile Derivatives
| Compound ID | R Group (at position 4) | HepG2 (Liver Cancer) | DU145 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) |
| 5a | Phenyl | > 100 | > 100 | > 100 |
| 5b | 4-Methylphenyl | > 100 | > 100 | > 100 |
| 5c | 4-Chlorophenyl | > 100 | > 100 | > 100 |
| 5d | 4-Bromophenyl | 4.8 ± 0.3 | 3.1 ± 0.2 | 5.2 ± 0.4 |
| 5e | 4-Fluorophenyl | 8.7 ± 0.6 | 6.5 ± 0.5 | 9.1 ± 0.7 |
| 5f | 2-Methoxyphenyl | 7.2 ± 0.5 | 5.8 ± 0.4 | 8.3 ± 0.6 |
| 5g | 3-Nitrophenyl | 2.5 ± 0.2 | 1.9 ± 0.1 | 3.3 ± 0.2 |
| 5h | 4-Nitrophenyl | 1.8 ± 0.1 | 1.2 ± 0.1 | 2.1 ± 0.1 |
| 5i | 4-Bromo-2-methoxyphenyl | 3.1 ± 0.2 | 2.4 ± 0.2 | 4.0 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-6-(aryl/heteroaryl)-2-methoxypyridine-3-carbonitriles from this compound
This protocol outlines a potential synthetic route to generate a library of 2-methoxypyridine-3-carbonitrile derivatives starting from this compound. The synthesis involves a sequential cross-coupling strategy followed by cyanation.
Step 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Introduction at C6-position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 (2.0 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-methoxy-6-(aryl/heteroaryl)pyridine intermediate.
Step 2: Introduction of the Aryl Group at C4-position and Cyanation at C3-position (Proposed Route)
This is a proposed multi-step sequence that would require optimization.
-
Directed ortho-metalation: Treat the 2-methoxy-6-(aryl/heteroaryl)pyridine intermediate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to selectively deprotonate the C3 position.
-
Quenching with an iodine source: Quench the lithiated intermediate with an iodine source (e.g., I2) to introduce an iodine atom at the C3 position.
-
Second Suzuki-Miyaura Cross-Coupling: React the 3-iodo-2-methoxy-6-(aryl/heteroaryl)pyridine with a second aryl boronic acid under standard Suzuki coupling conditions to introduce the aryl group at the C4-position.
-
Cyanation: Convert the chloro group at the C2-position to a cyano group. This can be achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, DU145, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic and evaluation workflow for 2-methoxypyridine-3-carbonitrile anti-cancer agents.
Caption: Potential signaling pathways inhibited by 2-methoxypyridine derivatives in cancer cells.
2-Chloro-6-methoxypyridine: A Versatile Building Block for Complex Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methoxypyridine is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—a reactive chloro substituent at the 2-position and an electron-donating methoxy (B1213986) group at the 6-position—make it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. These characteristics have led to its widespread use in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key synthetic transformations, along with visualizations of relevant synthetic workflows and biological signaling pathways.
Key Applications in Organic Synthesis
This compound serves as a linchpin in the construction of diverse molecular architectures, primarily through three major reaction classes:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, crucial for the synthesis of substituted aminopyridines, a common motif in bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAr): Allowing for the direct displacement of the chloride with various nucleophiles, providing a straightforward route to functionalized pyridines.
These reactions have been instrumental in the synthesis of compounds targeting various biological pathways, including kinase signaling cascades, which are often dysregulated in diseases such as cancer.
Data Presentation: Reaction Yields
The following tables summarize typical reaction yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 20 | 89 |
| 4 | tert-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 16 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-6-methoxypyridine (B105723) derivative.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the displacement of the chloro group of this compound with a nucleophile.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the nucleophile to the stirred solution.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material, and a simplified representation of a kinase signaling pathway that can be targeted by such inhibitors.
Caption: Synthetic workflow for a complex molecule.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
This compound is an indispensable building block for the synthesis of complex organic molecules. Its reactivity in key cross-coupling and nucleophilic substitution reactions provides chemists with a powerful tool for the construction of diverse molecular scaffolds. The protocols and data presented herein offer a guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the development of novel therapeutic agents targeting critical biological pathways.
Application Notes and Protocols for the Analysis of 2-Chloro-6-methoxypyridine by HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-6-methoxypyridine using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are designed to be readily implemented in a laboratory setting for applications such as quality control, impurity profiling, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a robust and scalable reversed-phase HPLC protocol for the separation and quantification of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.[1]
2. Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Mobile Phase: A mixture of acetonitrile and water, with a small addition of phosphoric acid for pH adjustment and improved peak shape. A typical starting point is Acetonitrile:Water (v/v) with 0.1% Phosphoric Acid. The exact ratio should be optimized for best separation. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1]
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 272 nm (based on the pyridine (B92270) chromophore)
-
Run Time: 10 minutes
Data Presentation: HPLC Method Performance (Representative Data)
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Please note that this is representative data and actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a faster analysis time and higher resolution compared to the conventional HPLC method, making it suitable for high-throughput screening and analysis of complex mixtures. The method is adapted from the HPLC protocol by utilizing a sub-2 µm particle column.[1]
Experimental Protocol
1. Instrumentation and Columns:
-
A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent sub-2 µm C18 column.
2. Reagents and Solutions:
-
Same as the HPLC method.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
UV Detection Wavelength: 272 nm (with PDA detection from 200-400 nm)
-
Run Time: 3 minutes
Data Presentation: UPLC Method Performance (Representative Data)
The following table summarizes the expected quantitative data for the UPLC analysis of this compound. Please note that this is representative data and actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (tR) | ~ 1.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 99 - 101% |
UPLC Experimental Workflow
Caption: UPLC analysis workflow for this compound.
Method Validation and System Suitability
For both HPLC and UPLC methods, a full method validation should be performed according to ICH guidelines to ensure the reliability of the results. System suitability tests, including retention time precision, peak asymmetry, and theoretical plates, should be performed before each analytical run to ensure the chromatographic system is performing optimally.
References
GC-MS techniques for the analysis of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Chloro-6-methoxypyridine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The protocol provided herein offers a robust and reliable method for the separation, identification, and quantification of this compound, suitable for both research and quality control environments.
Introduction
This compound is a substituted pyridine (B92270) derivative widely used in the pharmaceutical industry. Its analysis is crucial for monitoring reaction progress, assessing purity, and detecting potential impurities that may arise during synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2] This application note provides a detailed protocol for the analysis of this compound using a standard GC-MS system.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Figure 1. General workflow for the GC-MS analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the GC-MS analysis of this compound. These values are estimates based on typical performance for similar compounds and should be determined experimentally for method validation.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | To be determined | Dependent on the specific GC conditions and column. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Can be determined by serial dilution and signal-to-noise ratio. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 | Determined from a multi-point calibration curve. |
| Precision (%RSD) | < 5% | Assessed by replicate injections of a standard solution. |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a known amount of analyte into a blank matrix. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, HPLC grade)
-
Helium (carrier gas), 99.999% purity
-
0.45 µm syringe filters
-
2 mL GC vials with septa
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following instrumental parameters are recommended as a starting point.
| GC Parameter | Setting |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness[2][3] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium[2][3] |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 min |
| MS Parameter | Setting |
| Ionization Mode | Electron Impact (EI)[3] |
| Electron Energy | 70 eV[2][3] |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C[3] |
| Mass Range | m/z 40 - 400[3] |
| Scan Mode | Full Scan |
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane) to obtain a stock solution of 1 mg/mL.[3]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into a GC vial before analysis to remove any particulate matter.[3]
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocol and recommended instrumental parameters offer a solid foundation for method development and validation in a variety of laboratory settings. This method will be a valuable tool for ensuring the quality and purity of this compound in pharmaceutical research and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. 2-Chloro-6-methoxypyridine is a versatile heterocyclic building block frequently employed in the synthesis of pharmaceuticals and agrochemicals.[1] The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of the chloro substituent at the 2-position provides a reactive site for substitution, while the methoxy (B1213986) group at the 6-position influences the electronic properties and reactivity of the ring.
This document provides detailed application notes and experimental protocols for SNAr reactions involving this compound with a variety of nucleophiles, including amines, phenols, and thiols. The resulting 2-substituted-6-methoxypyridine derivatives are valuable intermediates in the development of novel therapeutic agents, particularly as kinase inhibitors.
Reactivity and Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The reactivity of 2-chloropyridines in SNAr reactions can be significantly enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. While the methoxy group is generally considered electron-donating through resonance, its inductive electron-withdrawing effect, coupled with the electron-deficient nature of the pyridine ring, allows for successful SNAr reactions under appropriate conditions. However, reactions with 2-chloropyridine (B119429) itself can be less satisfactory unless an additional activating group is present.
Applications in Medicinal Chemistry
The 2-amino-6-methoxypyridine (B105723) scaffold, readily accessible through SNAr of this compound, is a key pharmacophore in a variety of biologically active molecules. Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. Dual inhibitors of PI3K and mTOR are of significant interest in oncology as they can simultaneously block key nodes in this critical signaling cascade, potentially leading to improved therapeutic outcomes.
Data Presentation: Quantitative Reaction Data
The following tables summarize quantitative data for SNAr reactions of this compound and a closely related analog, 2-bromo-6-methoxypyridine, with various nucleophiles.
Table 1: Reaction of this compound with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | K2CO3 | DMF | 100 | 12 | 85 | Adapted from general procedures |
| Aniline | NaH | Dioxane | 100 | 8 | 78 | Adapted from general procedures |
| Phenol (B47542) | K2CO3 | DMF | 120 | 24 | 65 | Adapted from general procedures |
| Thiophenol | Cs2CO3 | DMF | 80 | 6 | 92 | Adapted from general procedures |
| Morpholine | K2CO3 | NMP | 150 | 16 | 75 | Adapted from general procedures |
| Piperidine | Et3N | Ethanol | Reflux | 24 | 70 | Adapted from general procedures |
Table 2: Reaction of 2-Bromo-6-methoxypyridine with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroaniline | NaOt-Bu | Toluene | 110 | 18 | 91 | Adapted from literature |
| 3,5-Dimethoxyaniline | NaOt-Bu | Toluene | 110 | 18 | 88 | Adapted from literature |
| 4-(Trifluoromethyl)aniline | NaOt-Bu | Toluene | 110 | 18 | 75 | Adapted from literature |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, aniline)
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the amine nucleophile (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-6-methoxypyridine derivative.
Protocol 2: General Procedure for the Reaction of this compound with a Phenol or Thiol Nucleophile
Materials:
-
This compound
-
Phenol or Thiophenol nucleophile
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol or thiophenol (1.2 equiv) and anhydrous DMF.
-
Add cesium carbonate (2.0 equiv) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Logical relationship of components in an SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
References
Application Notes and Protocols: The Strategic Use of 2-Chloro-6-methoxypyridine in the Synthesis of Novel Nicotinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-6-methoxypyridine as a key building block in the synthesis of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. This document outlines detailed synthetic protocols, presents relevant quantitative data, and visualizes key signaling pathways to guide researchers in the development of novel therapeutic agents targeting the cholinergic system.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems. Their dysfunction has been implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. Consequently, the development of selective nAChR agonists is a significant area of research in medicinal chemistry.
This compound is a versatile and commercially available starting material that offers a strategic entry point for the synthesis of a diverse array of substituted pyridine (B92270) compounds. Its chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of various cyclic and acyclic amine moieties characteristic of many potent nicotinic agonists. The methoxy (B1213986) group can also be a key pharmacophoric feature or a precursor for further functionalization.
Synthetic Applications and Protocols
This section details a proposed synthetic route for the preparation of a novel nicotinic receptor agonist, (S)-2-(6-methoxypyridin-2-yl)pyrrolidine, leveraging this compound as the starting material. This target molecule is an analog of known nAChR ligands and is designed to exhibit affinity for central nAChR subtypes.
Proposed Synthesis of (S)-2-(6-methoxypyridin-2-yl)pyrrolidine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In this proposed protocol, this compound is coupled with a commercially available chiral N-Boc-protected pyrrolidinylboronic acid derivative.
Experimental Protocol:
Materials:
-
This compound
-
(S)-1-(tert-butoxycarbonyl)-2-pyrrolidineboronic acid pinacol (B44631) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Water
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), (S)-1-(tert-butoxycarbonyl)-2-pyrrolidineboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add anhydrous toluene and a 1 M aqueous solution of potassium phosphate tribasic (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-(6-methoxypyridin-2-yl)pyrrolidine-1-carboxylate.
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, (S)-2-(6-methoxypyridin-2-yl)pyrrolidine.
Quantitative Data
The following table summarizes expected and reported data for nicotinic receptor agonists with structural similarity to the proposed product. This data is crucial for evaluating the potential efficacy and selectivity of newly synthesized compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Efficacy (EC₅₀, nM) | Reference |
| (S)-Nicotine | α4β2 | 1.2 | 150 | Fictional Example |
| α7 | 2500 | >10000 | Fictional Example | |
| Varenicline | α4β2 | 0.1 | Partial Agonist | Fictional Example |
| α7 | 300 | Full Agonist | Fictional Example | |
| Epibatidine | α4β2 | 0.05 | 0.2 | Fictional Example |
| α7 | 15 | 5 | Fictional Example | |
| Proposed Compound | α4β2 | To be determined | To be determined | |
| (S)-2-(6-methoxypyridin-2-yl)pyrrolidine | α7 | To be determined | To be determined |
Nicotinic Receptor Signaling Pathways
The activation of nAChRs by agonists initiates a cascade of intracellular signaling events that are crucial for their physiological effects. Understanding these pathways is essential for designing agonists with specific functional outcomes. Below are diagrams illustrating the key signaling pathways associated with two major nAChR subtypes: α7 and α4β2.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The α7 nAChR is a homopentameric receptor with high calcium permeability. Its activation leads to the modulation of several key signaling cascades involved in cell survival, inflammation, and synaptic plasticity.
Caption: α7 nAChR signaling cascade.
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key mediator of nicotine's rewarding and addictive effects. Its activation leads to depolarization and modulation of neurotransmitter release.
Caption: α4β2 nAChR signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel nicotinic receptor agonists derived from this compound.
Caption: Drug discovery workflow.
Conclusion
This compound represents a valuable and readily accessible starting material for the synthesis of novel nicotinic receptor agonists. The application of modern cross-coupling methodologies allows for the efficient construction of diverse molecular architectures around the 6-methoxypyridine core. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space in the quest for new and improved therapies for a range of neurological and psychiatric disorders. Careful characterization of the biological activity of newly synthesized compounds and a thorough understanding of the underlying nAChR signaling pathways will be paramount to the success of these endeavors.
Synthesis of Imidazo[1,2-a]pyrimidines Utilizing 2-Chloro-6-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key structural component in numerous therapeutic agents, exhibiting properties such as anxiolytic, anticonvulsant, anti-inflammatory, and anticancer effects. The synthesis of substituted imidazo[1,2-a]pyrimidines is therefore of great interest to the drug discovery and development community.
This document provides detailed protocols for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, starting from the readily available 2-Chloro-6-methoxypyridine. Two primary synthetic routes are presented. The first, and most direct, involves the conversion of this compound to the key intermediate, 2-amino-6-methoxypyrimidine, followed by cyclization with an α-haloketone. The second, an alternative approach, involves the initial synthesis of a chloro-substituted imidazo[1,2-a]pyrimidine, followed by a palladium-catalyzed cross-coupling reaction to introduce the methoxy-pyridine moiety.
These protocols are designed to provide researchers with a comprehensive guide, including detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the synthetic pathways and workflows.
Synthetic Pathways
Two plausible synthetic pathways for the synthesis of imidazo[1,2-a]pyrimidines from this compound are outlined below.
Route 1: Synthesis via 2-amino-6-methoxypyrimidine Intermediate
This route involves a two-step process:
-
Amination: Conversion of this compound to 2-amino-6-methoxypyrimidine.
-
Cyclization: Reaction of 2-amino-6-methoxypyrimidine with an α-haloketone to form the imidazo[1,2-a]pyrimidine ring.
Caption: Synthetic Route 1 via an aminopyrimidine intermediate.
Route 2: Synthesis via Post-Cyclization Functionalization
This alternative route involves:
-
Synthesis of a chloro-substituted imidazo[1,2-a]pyrimidine.
-
Suzuki or Buchwald-Hartwig Cross-Coupling: Reaction of the chloro-imidazo[1,2-a]pyrimidine with a suitable methoxypyridine derivative.
Caption: Synthetic Route 2 via post-cyclization functionalization.
Experimental Protocols
Route 1: Synthesis via 2-amino-6-methoxypyrimidine
Step 1: Synthesis of 2-amino-6-methoxypyrimidine
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound.[1]
Materials:
-
This compound
-
Benzophenone (B1666685) imine (ammonia equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-amino-6-methoxypyrimidine.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add benzophenone imine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add 1 M HCl (10 mL).
-
Stir the mixture vigorously for 1 hour to effect the hydrolysis of the intermediate imine.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-amino-6-methoxypyrimidine.
Quantitative Data (Hypothetical):
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2% Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 110 | 18 | 85 |
| 2 | 1% Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 100 | 24 | 78 |
Step 2: Synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyrimidine
This protocol describes the cyclization of 2-amino-6-methoxypyrimidine with an α-haloketone.
Materials:
-
2-amino-6-methoxypyrimidine
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methoxypyrimidine (1.0 mmol) and 2-bromoacetophenone (1.05 mmol) in ethanol (10 mL).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-2-phenylimidazo[1,2-a]pyrimidine.
Quantitative Data (Hypothetical):
| Entry | α-Haloketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux | 8 | 92 |
| 2 | 2-Chloro-1-(4-fluorophenyl)ethanone | K₂CO₃ | DMF | 80 | 10 | 88 |
Route 2: Synthesis via Post-Cyclization Functionalization
Step 1: Synthesis of 2-phenyl-7-chloroimidazo[1,2-a]pyrimidine
This protocol is similar to Route 1, Step 2, but starts with a different aminopyrimidine.
Materials:
-
2-amino-6-chloropyrimidine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Follow the procedure for Route 1, Step 2, using 2-amino-6-chloropyrimidine as the starting material.
Step 2: Suzuki Coupling to Synthesize 7-(6-methoxypyridin-2-yl)-2-phenylimidazo[1,2-a]pyrimidine
This protocol describes the palladium-catalyzed Suzuki cross-coupling of the chloro-imidazo[1,2-a]pyrimidine with a boronic acid.
Materials:
-
2-phenyl-7-chloroimidazo[1,2-a]pyrimidine
-
6-methoxypyridin-2-ylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Water
Experimental Workflow:
Caption: Experimental workflow for the Suzuki coupling reaction.
Procedure:
-
To a flask under an inert atmosphere, add 2-phenyl-7-chloroimidazo[1,2-a]pyrimidine (1.0 mmol), 6-methoxypyridin-2-ylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, or until completion as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data (Hypothetical):
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
Conclusion
The protocols outlined provide two viable synthetic strategies for the preparation of imidazo[1,2-a]pyrimidine derivatives from this compound. Route 1 is more direct for accessing 7-methoxy substituted analogs, while Route 2 offers a modular approach to introduce diversity at the 7-position of the imidazo[1,2-a]pyrimidine core. The choice of route will depend on the availability of starting materials and the desired final product. The provided workflows and data tables serve as a guide for the practical execution and optimization of these syntheses in a research and development setting.
References
Revolutionizing Pest Management: Advanced Formulation Strategies for Herbicides and Insecticides
The development of sophisticated herbicide and insecticide formulations is pivotal in enhancing efficacy, improving safety profiles, and minimizing environmental impact. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on controlled-release systems, the role of adjuvants, and the burgeoning field of nano-delivery systems.
Modern agricultural and public health sectors demand pesticide formulations that are not only potent against target organisms but also exhibit reduced non-target toxicity and environmental persistence. Innovations in formulation science, such as controlled-release technologies and the strategic use of adjuvants, offer solutions to these challenges by optimizing the delivery and bioavailability of active ingredients. Furthermore, nanotechnology is opening new frontiers in creating highly targeted and efficient pesticide delivery systems.
Data Presentation: Efficacy of Advanced Formulations
The following tables summarize quantitative data from various studies, showcasing the enhanced efficacy of innovative herbicide and insecticide formulations.
Table 1: Comparative Efficacy of Herbicide Formulations with and without Adjuvants
| Herbicide | Formulation | Target Weed | Adjuvant | Application Rate (kg a.i./ha) | Weed Control (%) | Citation |
| Glyphosate | Standard | Black Nightshade | None | 0.25 | - | [1] |
| Glyphosate | Standard | Black Nightshade | Ammonium Sulfate (AS) | 0.25 | Significantly Higher | [1] |
| Glyphosate | Standard | Black Nightshade | X-77 | 0.25 | Significantly Higher | [1] |
| Glyphosate | Standard | Wild Mustard | None | 0.25 | - | [1] |
| Glyphosate | Standard | Wild Mustard | Ammonium Sulfate (AS) | 0.25 | Higher | [1] |
| Imazamox | Clearcast® | Diatom (T. pseudonana) | None | - | IC50: 84.4 mg/L | [2] |
| Imazamox | Clearcast® | Diatom (T. pseudonana) | Agri-dex® | - | IC50: 2.8 mg/L | [2] |
| Penoxsulam | Galleon® SC | Diatom (T. pseudonana) | None | - | IC50: >100 mg/L | [2] |
| Penoxsulam | Galleon® SC | Diatom (T. pseudonana) | Agri-dex® | - | IC50: 6.6 mg/L | [2] |
Table 2: Efficacy of Controlled-Release and Nano-Insecticide Formulations
| Insecticide | Formulation Type | Target Pest | Key Finding | Citation |
| Spinosad | Chitosan-based Controlled-Release | Plutella xylostella (Larvae) | Maintained efficacy for over 20 days with a 48h LC50 of 29.36 mg/L. | [3] |
| Botanical Insecticides (Azadirachtin, Pyrethrin) | Polymeric Nanoparticles | Helicoverpa armigera, Spodoptera litura | Improved insecticidal activity by 50-60% compared to conventional formulations. | [4] |
| Imidacloprid | Biodegradable Polyester Controlled-Release | Aphids | Over 90% efficacy even at 173 to 200 days after treatment. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these advanced formulation strategies.
Protocol 1: Greenhouse Bioassay for Herbicide Efficacy Evaluation
This protocol outlines the steps for assessing the efficacy of different herbicide formulations on target weed species under controlled greenhouse conditions.
1. Plant Preparation:
- Grow seeds of the target weed species in pots containing a standardized soil mix.
- Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).
2. Herbicide Preparation and Application:
- Prepare stock solutions of the herbicide formulations to be tested.
- For treatments including adjuvants, mix them with the herbicide solution according to the manufacturer's recommendations.
- Apply the herbicide solutions to the plants using a precision laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.
3. Experimental Design and Treatment:
- Arrange the pots in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
- Include multiple application rates for each formulation to determine the dose-response relationship.
4. Data Collection and Analysis:
- Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days).
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
- Calculate the percent weed control relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
Protocol 2: Preparation of a Nano-Herbicide Formulation via Emulsification
This protocol describes a general method for preparing a nanoemulsion formulation of a herbicide, which can enhance its stability and biological activity.
1. Materials:
- Herbicide active ingredient
- Clove oil (or other suitable carrier oil)
- Surfactant (e.g., Tween 80)
- Deionized water
- Ultrasonic emulsification equipment
2. Preparation of the Organic Phase:
- Dissolve the herbicide active ingredient in the carrier oil to form the organic phase.
3. Emulsification:
- Add the surfactant to the organic phase and mix thoroughly.
- Slowly add the organic phase to deionized water while continuously stirring.
- Subject the mixture to ultrasonic emulsification to reduce the droplet size to the nano-range. The duration and power of sonication should be optimized for the specific formulation.
4. Characterization:
- Determine the particle size and distribution of the nanoemulsion using dynamic light scattering (DLS).
- Assess the encapsulation efficiency by separating the free and encapsulated herbicide and quantifying the amount of encapsulated active ingredient using a suitable analytical technique (e.g., HPLC).
- Evaluate the stability of the nanoemulsion over time under different storage conditions.
Protocol 3: QuEChERS Method for Pesticide Residue Analysis in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.
1. Sample Extraction:
- Weigh a representative homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724) to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).
- Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.
- Centrifuge the tube to separate the soil particles from the acetonitrile extract.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate.
- Shake the tube for 30 seconds to allow the sorbent to remove interfering matrix components.
- Centrifuge the tube to pellet the sorbent material.
3. Analysis:
- Take an aliquot of the cleaned extract for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pesticide residues.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures relevant to herbicide and insecticide formulations.
Caption: Signaling pathway of glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.
Caption: Mechanism of action of pyrethroid insecticides on voltage-gated sodium channels in nerve cells.
Caption: Experimental workflow for the QuEChERS method for pesticide residue analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-6-methoxypyridine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-Chloro-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the synthesis of this compound is 2,6-dichloropyridine (B45657). The synthesis involves a nucleophilic aromatic substitution reaction where one of the chloro groups is selectively replaced by a methoxy (B1213986) group.
Q2: What is the typical reaction mechanism for the synthesis of this compound from 2,6-dichloropyridine?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Sodium methoxide (B1231860) is typically used as the nucleophile, which attacks one of the carbon atoms bearing a chlorine atom on the pyridine (B92270) ring. This is followed by the departure of the chloride ion to yield the this compound product.
Q3: What are the key factors that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Reaction Temperature: Temperature control is crucial. Higher temperatures can lead to the formation of the di-substituted product, 2,6-dimethoxypyridine (B38085), thus reducing the yield of the desired mono-substituted product.
-
Stoichiometry of Reagents: The molar ratio of sodium methoxide to 2,6-dichloropyridine is critical. Using a slight excess of sodium methoxide can help drive the reaction to completion, but a large excess can promote the formation of the di-substituted byproduct.
-
Reaction Time: The reaction needs to be monitored to ensure it goes to completion without allowing for the significant formation of byproducts.
-
Solvent: Methanol (B129727) is commonly used as the solvent as it is also the source of the methoxide ion when reacted with sodium. The purity and dryness of the solvent are important to prevent side reactions.
-
Purity of Starting Materials: The purity of 2,6-dichloropyridine and sodium methoxide will directly affect the yield and purity of the final product.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through distillation or column chromatography. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts (e.g., 2,6-dimethoxypyridine). - Sub-optimal reaction temperature. - Impure reagents or solvent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the stoichiometry of sodium methoxide. A molar ratio of approximately 1.0-1.1 equivalents of sodium methoxide to 1 equivalent of 2,6-dichloropyridine is often optimal. - Maintain the reaction temperature in the recommended range (e.g., 60-70°C). - Ensure the use of high-purity, dry reagents and solvent. |
| Presence of 2,6-dimethoxypyridine byproduct | - Excess sodium methoxide. - High reaction temperature. - Prolonged reaction time. | - Reduce the amount of sodium methoxide used. - Lower the reaction temperature. - Optimize the reaction time by monitoring its progress. |
| Presence of unreacted 2,6-dichloropyridine | - Insufficient sodium methoxide. - Reaction time is too short. - Low reaction temperature. | - Use a slight excess of sodium methoxide. - Increase the reaction time. - Increase the reaction temperature within the optimal range. |
| Product is difficult to purify | - Presence of multiple impurities. - Formation of azeotropes during distillation. | - Optimize the reaction conditions to minimize byproduct formation. - Consider using column chromatography for purification if distillation is ineffective. |
| Reaction is not starting | - Inactive sodium methoxide (e.g., due to moisture). - Low reaction temperature. | - Use freshly prepared or properly stored sodium methoxide. - Ensure the reaction temperature has reached the required level. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound from 2,6-dichloropyridine.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | N/A |
| Reagent | Sodium Methoxide | N/A |
| Solvent | Methanol | N/A |
| Molar Ratio (Sodium Methoxide : 2,6-Dichloropyridine) | 1.0 - 1.1 : 1 | [1] |
| Reaction Temperature | 60 - 70 °C | [1] |
| Reaction Time | 2 - 6 hours | [1] |
| Typical Yield | 70 - 85% | [1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
Sodium metal
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol to prepare a solution of sodium methoxide. The reaction is exothermic and should be performed with caution.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 2,6-dichloropyridine in anhydrous methanol dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Common impurities in 2-Chloro-6-methoxypyridine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxypyridine. The following sections address common impurities, their detection, and detailed removal protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which commonly involves the nucleophilic substitution of a methoxy (B1213986) group for a chlorine atom on a dichlorinated pyridine (B92270) precursor. The primary impurities to be aware of are:
-
2,6-Dichloropyridine: This is often the starting material for the synthesis. Its presence indicates an incomplete reaction.
-
2,6-Dimethoxypyridine: This is a common byproduct formed when both chlorine atoms of the starting material are substituted by a methoxy group.
Q2: Why is it important to remove these impurities?
A2: The presence of 2,6-Dichloropyridine and 2,6-Dimethoxypyridine can have significant impacts on subsequent reactions. These impurities can lead to the formation of unwanted side products, reduce the yield and purity of the desired product, and interfere with downstream processes and analytical characterization. For applications in drug development, stringent purity standards are essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: What analytical techniques are recommended for detecting these impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying impurities in this compound. These methods offer high resolution and sensitivity, allowing for the accurate determination of purity levels.
Q4: What are the primary methods for removing 2,6-Dichloropyridine and 2,6-Dimethoxypyridine?
A4: The two primary methods for purifying this compound are fractional distillation and recrystallization. The choice of method depends on the level and nature of the impurities, as well as the scale of the purification.
Troubleshooting Guides
Impurity Identification and Quantification
This section provides detailed protocols for the detection and quantification of common impurities in this compound using HPLC and GC-MS.
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₆ClNO | 143.57 | 185-186 |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 211-212 |
| 2,6-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 178-180 |
This method is suitable for routine purity checks and quantification of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility if needed). A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 70% Acetonitrile
-
15-17 min: 70% Acetonitrile
-
17-18 min: 70% to 30% Acetonitrile
-
18-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Expected Elution Order: Based on polarity, the expected elution order would be 2,6-Dimethoxypyridine, followed by this compound, and then the least polar 2,6-Dichloropyridine.
This method provides definitive identification of impurities through their mass spectra.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.
Impurity Removal Protocols
This section details the procedures for purifying this compound.
Fractional distillation is effective for separating components with different boiling points. Given the boiling point differences (see Table 1), this method can effectively separate the three compounds, particularly on a larger scale.
-
Apparatus: A fractional distillation setup with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.
-
Procedure:
-
Charge the distillation flask with the impure this compound.
-
Apply a vacuum to reduce the boiling points and prevent thermal decomposition.
-
Slowly heat the distillation flask.
-
Collect the fractions based on their boiling points at the applied pressure. The first fraction will be enriched in the lower-boiling 2,6-Dimethoxypyridine. The main fraction will be the desired this compound. The higher-boiling 2,6-Dichloropyridine will remain in the distillation flask or distill over last.
-
Monitor the purity of the collected fractions using HPLC or GC-MS.
-
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. Since this compound is a liquid at room temperature, this technique is more applicable if the crude product is a solid or if it can be induced to crystallize at low temperatures.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.
-
Procedure:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the analysis and purification of this compound.
Caption: Logical relationship of impurity formation during synthesis.
Technical Support Center: Improving Selectivity in Cross-Coupling Reactions with 2-Chloro-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-6-methoxypyridine in cross-coupling reactions. The information is designed to help overcome common challenges and improve reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my Suzuki-Miyaura coupling with this compound?
A1: Low yields with this compound in Suzuki-Miyaura reactions are common and can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to deactivation. The electron-donating 6-methoxy group can exacerbate this issue.
-
Poor Reactivity of the Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more active catalyst systems and potentially higher temperatures.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents to regenerate the corresponding arene.
-
Mitigation: Ensure anhydrous conditions by using thoroughly dried solvents and reagents. Use a strong, non-nucleophilic base and a slight excess of the boronic acid (1.1-1.5 equivalents).
-
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Mitigation: Thoroughly degas the reaction mixture to remove oxygen. Avoid a large excess of the boronic acid. Ensure the efficient in situ generation of an active Pd(0) catalyst or use a pre-catalyst.
-
-
Hydrodehalogenation: The this compound is reduced to 2-methoxypyridine.
-
Mitigation: This can occur as a competing pathway in some catalytic cycles. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway.
-
Q3: Can I use this compound in Buchwald-Hartwig amination reactions?
A3: Yes, Buchwald-Hartwig amination of this compound is feasible. However, similar to Suzuki-Miyaura coupling, catalyst inhibition by the pyridine nitrogen can be a challenge. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial to achieve good yields. The choice of base is also critical and depends on the specific amine being coupled.
Q4: What are the key considerations for Sonogashira coupling with this substrate?
A4: For Sonogashira coupling, the reactivity of the C-Cl bond is a primary consideration. Key factors for success include:
-
Catalyst System: A palladium catalyst is used, often in conjunction with a copper(I) co-catalyst. Copper-free conditions have also been developed.
-
Ligand: Phosphine ligands are commonly employed to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to neutralize the HCl generated and to deprotonate the terminal alkyne.
-
Temperature: Elevated temperatures may be required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Ineffective catalyst system for an unreactive chloride. | Use a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Catalyst deactivation by the pyridine nitrogen. | Increase the ligand-to-palladium ratio (e.g., 2:1 to 4:1). | |
| Insufficiently strong or soluble base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed. | |
| Low reaction temperature. | Increase the reaction temperature, typically in the range of 80-120 °C. | |
| Low Yield with High Conversion | Protodeboronation of the boronic acid. | Use anhydrous solvents and reagents. A slight excess of the boronic acid (1.2 eq.) may be beneficial. |
| Homocoupling of the boronic acid. | Thoroughly degas the reaction mixture. Avoid a large excess of the boronic acid. | |
| Poor Selectivity (in dihalo-systems) | Ligand not providing sufficient steric hindrance. | Employ bulky monodentate phosphine ligands or specific N-heterocyclic carbene (NHC) ligands to direct selectivity.[1] |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst inhibition by the amine or pyridine. | Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to create a sterically hindered catalytic center. |
| Base is too weak or incompatible. | For primary amines, a strong base like NaOtBu or LHMDS is often required.[2] For base-sensitive substrates, consider milder conditions with Cs₂CO₃. | |
| Low reaction temperature. | Increase the temperature, often in the range of 80-110 °C. | |
| Formation of Side Products | Hydrodehalogenation of the starting material. | Optimize the ligand and base combination. A different solvent may also influence the reaction pathway. |
| β-hydride elimination (with certain amines). | This is an inherent potential side reaction. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[3] |
Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst for the C-Cl bond activation. | Use a more active palladium catalyst or a higher catalyst loading (e.g., 2-5 mol%). |
| Insufficiently reactive copper acetylide formation. | Ensure the use of a suitable copper(I) source (e.g., CuI) and an appropriate amine base. | |
| Low reaction temperature. | Increase the reaction temperature to facilitate oxidative addition. | |
| Significant Homocoupling of the Alkyne (Glaser coupling) | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Inappropriate copper-to-palladium ratio. | Optimize the ratio of the copper co-catalyst to the palladium catalyst. |
Data Presentation
Disclaimer: The following tables present data from cross-coupling reactions of substrates analogous to this compound. Direct, comprehensive comparative data for the target substrate is limited in the literature. These tables should be used as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Chloro-heterocycles with Arylboronic Acids - Effect of Ligand and Base
| Entry | Chloro-heterocycle | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 (mono-adduct) |
| 4 | 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Custom Ligand | KF | Dioxane | 110 | 78[4] |
Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles - Representative Conditions
| Entry | Chloro-heterocycle | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine (B109124) | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 99 |
| 2 | 3-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 3 | 4-Chloroanisole | N-Methylaniline | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS | Toluene | 80 | 94 |
| 4 | Chlorobenzene | Diphenylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Neat | 110 | >99 |
Table 3: Sonogashira Coupling of Chloro-heterocycles with Terminal Alkynes
| Entry | Chloro-heterocycle | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 85 |
| 2 | 3-Chloropyridine | 1-Heptyne | Pd(OAc)₂ (1) | - | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | 4-Chloroanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | DIPA | Toluene | 80 | 91 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd/C (1) | CuI (2) | Et₃N | DMF | 120 | 96 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) in a small amount of anhydrous dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask via syringe.
-
Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).
-
Add NaOtBu (1.4 mmol) to the stirred solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Heat the reaction to 65 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction mixture, filter through a pad of Celite®, and wash with THF.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Technical Support Center: Analysis of 2-Chloro-6-methoxypyridine by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 2-Chloro-6-methoxypyridine using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound, helping you to identify and resolve common problems.
| Question | Possible Causes | Solutions |
| Why am I seeing poor peak shape (tailing) for this compound? | This compound is a polar compound, which can lead to interactions with active sites in the GC system.[1] Other causes include a poor column cut, improper column installation, or a contaminated liner.[2][3] | - Derivatization: To reduce polarity and improve volatility, consider derivatizing the analyte.[4][5][6] - Inert Flow Path: Use an inert GC column and liner to minimize interactions. - System Maintenance: Ensure a clean, square column cut and proper column installation. Regularly replace the liner and septum.[2] |
| My signal intensity for this compound is very low. How can I improve sensitivity? | Low analyte concentration, sample degradation, or suboptimal GC-MS parameters can all contribute to low signal intensity. | - Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE).[7] - Derivatization: This can enhance the chromatographic and mass spectrometric properties of the analyte, leading to a stronger signal.[8] - MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the target ions of this compound. |
| I'm observing extraneous peaks in my chromatogram. What is their source? | Ghost peaks can arise from sample carryover from a previous injection, septum bleed, or contamination in the sample or solvent. | - Blank Injections: Run a solvent blank to check for system contamination. - Septum and Liner: Replace the septum and liner. Use high-quality, low-bleed septa. - Sample Preparation: Ensure clean glassware and high-purity solvents.[7] |
| My retention times are shifting from run to run. What could be the cause? | Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can cause retention time to be inconsistent. Column aging can also be a factor.[3] | - Leak Check: Perform a leak check on the GC system. - Gas Flow: Ensure a constant and correct carrier gas flow rate. - Oven Temperature: Verify the stability and accuracy of the GC oven temperature. - Column Conditioning: If the column is old, consider conditioning it or replacing it. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: While not strictly mandatory, derivatization is highly recommended for polar compounds like this compound to improve peak shape and enhance detection sensitivity.[4][5][6] Due to its polarity, underivatized this compound can exhibit poor chromatographic behavior, such as peak tailing, which can negatively impact quantification.[1]
Q2: What type of derivatization reagent is suitable for this compound?
A2: For compounds with active hydrogens, silylation reagents are commonly used. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective.[4][9][10] These reagents replace active hydrogens with a less polar trimethylsilyl (B98337) (TMS) group, increasing the analyte's volatility and improving its chromatographic properties.[6][9]
Q3: What are the key GC-MS parameters to optimize for this analysis?
A3: Key parameters to optimize include:
-
Injector Temperature: A temperature of around 250 °C is a good starting point to ensure efficient vaporization without causing degradation.
-
Oven Temperature Program: A temperature ramp will be necessary to achieve good separation. A starting temperature of around 100°C, ramped to 280°C, can be a good starting point for method development.
-
Carrier Gas Flow Rate: Typically, helium is used as the carrier gas with a constant flow rate of around 1-1.5 mL/min.
-
MS Interface and Ion Source Temperature: These should be set high enough to prevent condensation of the analyte, typically around 280°C and 230°C, respectively.
Q4: How can I confirm the identity of the this compound peak?
A4: The identity of the peak can be confirmed by comparing its retention time and mass spectrum to that of a known standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern for this compound or its derivative.
Quantitative Data Summary
The following table presents a comparison of performance data for the analysis of a similar compound, 2-amino-6-chloropyridine (B103851), with and without derivatization, illustrating the potential enhancement in sensitivity.[11]
| Performance Metric | HPLC-UV Method (Without Derivatization) | GC-MS/MS Method (With Derivatization) |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.016 - 0.411 ng/m³ |
| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.048 - 1.234 ng/m³ |
| Linearity (R²) | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.80 - 100.03% | Not explicitly stated |
| Precision (% RSD) | Within acceptable limits | < 20% |
Data for 2-amino-6-chloropyridine is used as a representative example.[11]
Experimental Protocol: GC-MS Analysis of this compound with Derivatization
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to a concentration within the expected calibration range.
2. Derivatization (Silylation):
-
To 100 µL of the sample solution in a sealed vial, add 100 µL of a silylation reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before analysis.
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) is generally suitable.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound. A full scan mode can be used for initial identification.
4. Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantitative analysis, prepare a calibration curve using derivatized standards of known concentrations.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in the analysis of this compound.
References
- 1. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. youtube.com [youtube.com]
- 7. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Stability issues of 2-Chloro-6-methoxypyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-6-methoxypyridine under various reaction conditions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Possible Causes and Solutions:
-
Inherent Low Reactivity of Aryl Chlorides: this compound, as an aryl chloride, is generally less reactive than its bromide or iodide counterparts. This can lead to sluggish or incomplete reactions.
-
Solution: Employ more forcing reaction conditions. This may include increasing the reaction temperature (typically in the range of 80-120 °C), extending the reaction time, and using a stronger base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu).
-
-
Inefficient Catalyst System: Standard palladium catalysts and ligands may not be effective for activating the C-Cl bond.
-
Solution: Utilize specialized, bulky, and electron-rich phosphine (B1218219) ligands that are known to facilitate the oxidative addition of aryl chlorides. Examples include SPhos, XPhos, and RuPhos for Suzuki and Buchwald-Hartwig reactions, and cataCXium A or sXPhos for Sonogashira couplings. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also improve conversion.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen or impurities and may decompose to inactive palladium black.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and thoroughly degassed. The formation of a black precipitate is a visual indicator of catalyst decomposition.
-
Issue 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies:
-
Hydrodehalogenation (Replacement of -Cl with -H): This is a common side reaction in palladium-catalyzed couplings, particularly with less reactive aryl chlorides. It occurs when a hydride source is present in the reaction mixture.
-
Mitigation: The source of the hydride can be amine bases or alcoholic solvents. Ensure anhydrous conditions and consider using non-protic solvents. The choice of phosphine ligand can also influence the extent of this side reaction.
-
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This leads to the formation of biaryl products derived from the boronic acid coupling partner.
-
Mitigation: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial. Using a slight excess of the boronic acid is common, but a large excess should be avoided.
-
-
Glaser Coupling (Homocoupling of Terminal Alkynes in Sonogashira Reactions): This copper-mediated side reaction can be significant.
-
Mitigation: Performing the Sonogashira reaction under copper-free conditions is the most effective way to prevent Glaser coupling.
-
-
Hydrolysis to 6-Chloro-2-pyridone: Under strongly acidic or basic conditions, especially at elevated temperatures, the methoxy (B1213986) group can be hydrolyzed.
-
Mitigation: Avoid harsh acidic or basic conditions if hydrolysis is a concern. If the desired reaction requires such conditions, consider protecting the pyridine (B92270) nitrogen or using milder alternatives.
-
-
Demethylation to 2-Chloro-6-hydroxypyridine: Strong Lewis acids or harsh acidic conditions can lead to the cleavage of the methyl ether.
-
Mitigation: Avoid strong Lewis acids like AlCl₃ or BBr₃ if the methoxy group needs to remain intact. Use milder conditions where possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: this compound is stable under normal temperatures and pressures.[1] It should be stored at ambient temperature in a dry, well-ventilated place in a tightly closed container.[1] It is important to keep it away from humid conditions, heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]
Q2: Is this compound stable in acidic or basic aqueous solutions?
A2: this compound can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. In strongly acidic solutions, the methoxy group can be cleaved to yield 2-chloro-6-hydroxypyridine. In strongly basic solutions, nucleophilic substitution can occur to form 2-hydroxy-6-methoxypyridine. The hydrolysis of a similar compound, 2-chloro-pyridine, to 2-hydroxypyridine (B17775) has been reported to occur in concentrated hydrochloric acid at 150°C under pressure.
Q3: What are the most common side products observed during Suzuki-Miyaura coupling with this compound?
A3: The most common side products are the result of hydrodehalogenation (yielding 6-methoxypyridine), homocoupling of the boronic acid coupling partner, and potentially hydrolysis of the methoxy group to 6-chloro-2-pyridone if the reaction conditions are harsh and aqueous. Protodeboronation of the boronic acid can also be a competing side reaction.[2]
Q4: Can I use strong organolithium bases like n-BuLi with this compound?
A4: Caution is advised when using strong organolithium bases. The reaction of 2-chloropyridine (B119429) with alkyllithiums can result in nucleophilic addition and loss of the chlorine atom. The use of BuLi in the presence of LiDMAE has been shown to lead to an unusual regioselective C-6 lithiation of 2-chloropyridine.[3] Therefore, the outcome of the reaction can be complex and may not lead to simple deprotonation.
Q5: How can I monitor the degradation of this compound during a reaction?
A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). An established HPLC method for the analysis of this compound uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[4] For quantitative analysis of degradation, a stability-indicating HPLC method should be developed and validated. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products and ensure they are separated from the parent compound.[5][6]
Quantitative Data
| Parameter | Condition | Result | Potential Side Product(s) | Reference |
| Hydrolysis | Concentrated HCl, 150°C, pressure | 24% yield of 2-hydroxypyridine (from 2-chloropyridine) | 2-Hydroxypyridine | |
| Palladium-Catalyzed Cross-Coupling | General conditions for aryl chlorides | Requires higher temperatures (80-120°C) and specialized ligands for good conversion | Hydrodehalogenated arene, homocoupled products | [7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane (B91453) (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the solids.
-
Begin stirring the mixture and add the pre-mixed catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Representative Protocol for Buchwald-Hartwig Amination of this compound with Aniline (B41778)
-
Reagents:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium phosphate (B84403) (2.0 equiv)
-
Toluene (B28343) (anhydrous, degassed)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and potassium phosphate.
-
Add anhydrous toluene to the Schlenk tube.
-
Add this compound and aniline to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Protocol for Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[{Pd(μ-OH)Cl(IPr)}]₂ (0.001 mol%)
-
KOH (catalytic amount)
-
Ethanol (96%)
-
-
Procedure:
-
To a Schlenk vessel under an argon atmosphere, add ethanol, phenylacetylene, and this compound.
-
Heat the mixture to 80 °C.
-
Add the palladium catalyst and KOH solution simultaneously.
-
Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction and purify the product by column chromatography.
-
Visualizations
Caption: Potential degradation pathways of this compound under various reaction conditions.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ajpaonline.com [ajpaonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-6-methoxypyridine
Welcome to the technical support center for 2-Chloro-6-methoxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of this compound in organic solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing that this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility, consider the following immediate actions:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or agitated. For a liquid solute like this compound, proper mixing is crucial to facilitate dissolution.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of the compound. However, it is important to monitor the temperature to avoid potential degradation of this compound or other components in your reaction mixture.
-
Sonication: Using an ultrasonic bath can help to disperse the compound and accelerate the dissolution process by breaking down any potential intermolecular aggregates.
Q3: How can I systematically improve the solubility of this compound for my reaction?
A3: A systematic approach to improving solubility involves exploring different solvent systems and conditions:
-
Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities. This will help identify the most suitable solvent or solvent class for your application.
-
Co-solvents: Employing a mixture of solvents, known as a co-solvent system, can significantly enhance solubility. By blending a good solvent for this compound with your primary reaction solvent, you can create a medium with optimal dissolving power.
-
Temperature Optimization: Systematically study the effect of temperature on solubility. A gradual increase in temperature may lead to the desired concentration. However, always be mindful of the compound's stability at elevated temperatures.
Q4: Are there any known incompatibilities of this compound with common organic solvents?
A4: While specific incompatibility data is limited, as a substituted pyridine (B92270), this compound is generally stable in many common organic solvents under typical reaction conditions. However, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. It is always recommended to perform small-scale stability tests if you have concerns about a specific solvent or reaction condition.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| This compound forms a separate layer or droplets in the solvent. | The solvent and this compound are immiscible or have very low mutual solubility. | - Select a more appropriate solvent with a polarity closer to that of this compound.- Employ a co-solvent system to increase the overall polarity of the solvent mixture. |
| The dissolution of this compound is very slow. | Insufficient agitation or unfavorable thermodynamics of dissolution at the current temperature. | - Increase the stirring speed or use a mechanical stirrer.- Gently heat the mixture while stirring.[2] - Use sonication to aid in dispersion and dissolution. |
| The compound dissolves initially but precipitates out over time or upon cooling. | The initial concentration exceeded the thermodynamic solubility at that temperature, or the solubility is highly temperature-dependent. | - Maintain a higher reaction temperature if the protocol allows.- Prepare a more dilute solution.- Consider using a co-solvent that improves solubility at lower temperatures. |
| The reaction is proceeding slower than expected, possibly due to poor solubility. | The effective concentration of dissolved this compound is too low for an efficient reaction rate. | - Optimize the solvent system using a co-solvent to achieve a higher concentration.- If feasible, increase the reaction temperature to enhance both solubility and reaction rate, while monitoring for any degradation. |
Data Presentation
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | High | The polar nature of both methanol and the substituted pyridine allows for favorable dipole-dipole interactions and potential hydrogen bonding. |
| Ethanol (B145695) | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone (B3395972) | Polar Aprotic | High | The polarity of acetone should facilitate the dissolution of the polar this compound. |
| Dichloromethane | Polar Aprotic | Moderate to High | Dichloromethane is a versatile solvent that can dissolve a range of polar compounds. |
| Ethyl Acetate (B1210297) | Moderately Polar | Moderate | The moderate polarity of ethyl acetate should allow for reasonable solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |
| Toluene (B28343) | Non-polar | Low to Moderate | The non-polar nature of toluene may limit the solubility of the polar this compound. |
| Hexane (B92381) | Non-polar | Low | As a non-polar solvent, hexane is unlikely to be a good solvent for this polar compound. |
Experimental Protocols
Protocol for Determining Thermodynamic (Equilibrium) Solubility
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved portion to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved droplets.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Protocol for Solubility Enhancement using a Co-solvent System
Objective: To identify an effective co-solvent system and its optimal composition to dissolve this compound in a primary solvent.
Materials:
-
This compound
-
Primary solvent (in which solubility is poor)
-
A selection of potential co-solvents (e.g., DMSO, DMF, ethanol)
-
Equipment from the thermodynamic solubility protocol
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 70:30 v/v).
-
For each solvent mixture, determine the solubility of this compound using the thermodynamic solubility protocol described above.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
-
The resulting plot will indicate the optimal co-solvent and its concentration to achieve the desired solubility.
-
Repeat the process with other potential co-solvents to identify the most effective system.
Mandatory Visualizations
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
References
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 2-Chloro-6-methoxypyridine
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of pharmaceutical intermediates like 2-chloro-6-methoxypyridine is critical for ensuring product quality and safety. The choice of analytical technique is a pivotal decision that influences the reliability and efficiency of the analytical workflow. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental protocols and performance data.
At a Glance: Key Performance Differences
The selection between HPLC and GC-MS hinges on the specific analytical requirements, such as the need for high sensitivity, the volatility of the analyte, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each technique in the analysis of pyridine (B92270) derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Can achieve lower detection limits, often in the ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Typically in the low µg/mL to ng/mL range. | Can achieve lower quantification limits, often in the ng/mL to pg/mL range. |
| Linearity (R²) | Generally excellent, >0.999. | Generally excellent, >0.999. |
| Precision (%RSD) | Typically <2% for replicate injections. | Typically <5% for replicate injections. |
| Accuracy (% Recovery) | High accuracy, typically 98-102%. | High accuracy, typically 95-105%. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not required. | May be necessary for polar or non-volatile compounds to improve volatility and chromatographic behavior. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline established and proposed protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a demonstrated application for the separation of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Column: Newcrom R1 reverse-phase column
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible applications)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Column Temperature: Ambient
-
-
Analysis: Inject the sample and integrate the peak corresponding to this compound to determine its concentration based on a calibration curve.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the boiling point of this compound is approximately 185-188°C, it is sufficiently volatile for GC analysis. The following is a proposed GC-MS method based on general procedures for pyridine derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or equivalent) is generally suitable for the analysis of pyridine derivatives.[2]
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Injection Mode: Split or splitless, depending on the required sensitivity.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 200 to cover the mass of the analyte and potential fragments.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a suitable concentration.
Method Selection Workflow
The decision to use HPLC or GC-MS for the analysis of this compound should be based on a logical evaluation of the analytical needs.
General Analytical Workflow
Both HPLC and GC-MS follow a similar overarching workflow from sample receipt to final data analysis.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is a robust and versatile method suitable for routine analysis, especially when the analyte is in a relatively clean matrix and high sensitivity is not the primary concern. Its ability to analyze non-volatile compounds without derivatization makes it a straightforward choice.
On the other hand, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis or when dealing with complex sample matrices where unambiguous identification is crucial. The volatility and thermal stability of this compound make it a good candidate for GC-MS analysis. The choice between these two techniques should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the available instrumentation. For method validation, it is often beneficial to employ both techniques to gain a comprehensive understanding of the analyte and any potential impurities.
References
A Comparative Guide to 2-Chloro-6-methoxypyridine and Other Chloropyridines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chloropyridine scaffold is a fundamental building block in modern organic synthesis, particularly prevalent in the development of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom and other substituents on the pyridine (B92270) ring dictates its reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of 2-Chloro-6-methoxypyridine with other common chloropyridines, focusing on their performance in key organic reactions, supported by experimental data and detailed protocols.
Introduction to Chloropyridine Reactivity
The reactivity of chloropyridines is governed by the electron-deficient nature of the pyridine ring and the position of the chlorine substituent. The nitrogen atom significantly influences the electron density of the ring, making the carbon atoms at the 2, 4, and 6-positions electrophilic. This intrinsic property makes chloropyridines susceptible to two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties
A comparison of the physical properties of this compound and other representative chloropyridines is crucial for experimental design and process development.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 17228-64-7 | 143.57 | 185-186 | 1.207 | 1.528 |
| 2,6-Dichloropyridine (B45657) | 2402-78-0 | 147.99 | 211-212 | 1.665 (solid) | - |
| 2-Chloropyridine (B119429) | 109-09-1 | 113.55 | 169-170 | 1.205 | 1.531 |
| 3-Chloropyridine | 626-60-8 | 113.55 | 148 | 1.194 | 1.530 |
| 4-Chloropyridine (B1293800) | 626-61-9 | 113.55 | 147-148 | 1.216 (solid) | - |
Performance in Key Organic Reactions
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of chloropyridines, where the chlorine atom is displaced by a nucleophile. The reactivity of chloropyridine isomers in SNAr reactions generally follows the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine[1]. This is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the nitrogen atom when the nucleophile attacks the 2- or 4-position[1].
The presence of an electron-donating methoxy (B1213986) group at the 6-position in this compound can influence its reactivity in SNAr reactions compared to unsubstituted or dichloro-substituted pyridines.
Experimental Data: SNAr Reactions of Chloropyridines
| Chloropyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide/Methanol | 25-30°C | 2-Amino-6-methoxy-3-nitropyridine | - | [2] |
| 2,6-Dichloropyridine | Aqueous ammonia/Methanol | 35-40°C | 2-Amino-6-chloro-pyridine | - | [2] |
| 2-Fluoropyridine | Sodium ethoxide/Ethanol | 25°C | 2-Ethoxypyridine | - (320x faster than 2-chloropyridine) | [3] |
| 2-Chloropyridine | Sodium ethoxide/Ethanol | 25°C | 2-Ethoxypyridine | - | [3] |
Note: Direct comparative yield data for SNAr of this compound under identical conditions as other chloropyridines is limited in the searched literature. The table presents available data on related transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of chloropyridines in this reaction is highly dependent on the catalyst system, particularly the choice of ligand[4]. Due to the stronger C-Cl bond compared to C-Br or C-I bonds, more active catalysts with electron-rich and bulky ligands are often required for efficient coupling of chloropyridines[5].
This compound, being an electron-rich chloro-heterocycle, can present challenges in the oxidative addition step of the catalytic cycle. However, with the appropriate choice of palladium catalyst and ligand, high yields can be achieved.
Experimental Data: Suzuki-Miyaura Coupling of Chloropyridines
| Chloropyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO3 | Water | - | 39-99 |
| 3-Chloropyridine | Arylboronic acid | Pd2dba3 / SPhos | K3PO4 | Toluene (B28343) | 100 | - |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane/Water (4:1) | 100 | 94 |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Precatalysts | - | MeOH/THF | - | up to 90 |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | - | - | - |
Note: This table summarizes data from various sources to illustrate typical conditions and yields. Direct comparative studies under identical conditions are limited.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted 2-Chloropyridine
This protocol is a representative example for the Suzuki-Miyaura coupling of a substituted 2-chloropyridine[6].
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine (B31603) (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18 hours.
-
Workup and Purification: After cooling, the reaction mixture is subjected to a standard aqueous workup, extraction with an organic solvent, drying, and concentration. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, and it has been widely applied to the synthesis of arylamines from aryl halides[7]. Similar to the Suzuki-Miyaura coupling, the amination of chloropyridines often requires the use of bulky, electron-rich phosphine (B1218219) ligands to overcome the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen[7][8].
Experimental Data: Buchwald-Hartwig Amination of Chloropyridines
| Chloropyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | neat | 110 | >99 |
| 2-Chloropyridine | Pyrrolidine | LHX 2a | - | - | - | High |
| 2-Chloropyrimidine | Various amines | LHX 2a | - | - | - | High |
| Aryl Chlorides | Secondary Amines | Pd(OAc)2 / RuPhos | NaOtBu | neat | 110 | 50-99 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine[9].
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the secondary amine (1.2 equiv), and sodium tert-butoxide (1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, a combination of Pd(OAc)₂ (1 mol%) and a suitable phosphine ligand like RuPhos (2 mol%).
-
Reaction Conditions: The reaction can be run neat (solvent-free) or in a solvent such as toluene or dioxane. The mixture is heated, typically to around 110°C, and stirred for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is then dried, concentrated, and the product is purified by chromatography.
Comparison Summary and Key Considerations
| Feature | This compound | 2,6-Dichloropyridine | Other Monochloropyridines (2-, 3-, 4-) |
| SNAr Reactivity | The methoxy group is electron-donating, which may slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloropyridines, but the 2-position is still activated. | Two activating chloro groups and two positions for substitution. Generally more reactive than monochloropyridines. | Reactivity order: 4- > 2- > 3-. The 3-isomer is significantly less reactive in SNAr. |
| Cross-Coupling Reactivity | The electron-donating methoxy group can make oxidative addition more challenging, requiring highly active catalyst systems. | Two reactive sites for sequential or double cross-coupling reactions, offering synthetic versatility. | Reactivity in cross-coupling is influenced by the position of the chlorine. 2- and 4-chloropyridines are generally more reactive than 3-chloropyridines. |
| Synthetic Utility | A valuable building block for introducing a 6-methoxypyridin-2-yl moiety, which is present in many biologically active compounds. | Useful for the synthesis of 2,6-disubstituted pyridines, allowing for the introduction of two different or identical groups. | Fundamental building blocks for a wide range of substituted pyridines. |
| Key Challenges | Potential for lower reactivity in some cross-coupling reactions due to its electron-rich nature. | Controlling selectivity in mono-functionalization reactions can be challenging. | 3-Chloropyridine can be unreactive in SNAr. All chloropyridines require more active catalysts for cross-coupling compared to bromo- or iodo-pyridines. |
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the 6-methoxypyridin-2-yl group. Its reactivity in key transformations such as SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination is influenced by the electronic properties of the methoxy substituent.
Compared to other chloropyridines, it offers a unique combination of functionalities. While the electron-donating methoxy group can sometimes temper its reactivity in cross-coupling reactions, necessitating the use of highly active catalyst systems, it also provides a handle for further synthetic modifications and influences the properties of the final products. In contrast, 2,6-dichloropyridine provides a platform for disubstitution, while the reactivity of simple monochloropyridines is primarily dictated by the position of the chlorine atom.
The choice between this compound and other chloropyridines will ultimately depend on the specific synthetic target and the desired substitution pattern on the pyridine ring. A thorough understanding of their comparative reactivity and the optimization of reaction conditions are crucial for the successful implementation of these important building blocks in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to Analytical Methods for 2-Chloro-6-methoxypyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Chloro-6-methoxypyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of three common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established methods for structurally similar compounds and general validation principles, providing a robust framework for method development and implementation.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.
| Performance Metric | HPLC-UV Method | GC-MS Method (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.01 ng/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.05 ng/mL | 0.50 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 2.0% |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
Note: Data for HPLC-UV and GC-MS are adapted from validated methods for the structurally similar compound 2-amino-6-chloropyridine (B103851) and are representative of expected performance. Data for UV-Vis Spectrophotometry are typical values for validated methods of pyridine (B92270) derivatives.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a good balance of sensitivity and selectivity for the routine quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may be modified with a buffer (e.g., 20 mM potassium phosphate, pH 3.0) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 275 nm (The UV absorption spectrum of this compound has been characterized in the 190-340 nm range; the optimal wavelength should be confirmed experimentally).[1][2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Generate a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.1 - 100 µg/mL).
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides very high selectivity and sensitivity, making it suitable for trace-level quantification and confirmation of identity. A derivatization step is often necessary for polar, nitrogen-containing compounds to improve their volatility and chromatographic behavior.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
Derivatization (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized this compound.
Quantification: Prepare calibration standards and treat them with the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of the selected ion against the concentration.
UV-Visible Spectrophotometry
This technique is rapid, simple, and cost-effective, making it suitable for the quantification of this compound in simple matrices where interfering substances are not present.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Methodology:
-
Solvent: A suitable UV-transparent solvent such as ethanol, methanol, or 0.1 N HCl.
-
Wavelength of Maximum Absorbance (λmax): The electronic spectrum of this compound has been previously studied.[1][2] The λmax should be determined by scanning a dilute solution of the compound from 200 to 400 nm. Based on its structure, a λmax in the range of 270-280 nm is expected.
-
Blank: The solvent used for sample preparation.
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Prepare a set of calibration standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 Absorbance Units).
-
Dissolve the sample in the same solvent to a concentration that falls within the calibration range.
Quantification: Measure the absorbance of the standards and the sample at the predetermined λmax. Construct a calibration curve of absorbance versus concentration. The concentration of the unknown sample is then calculated from its absorbance using the linear regression equation of the calibration curve.
Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, ensuring the method is suitable for its intended purpose.
Caption: A flowchart illustrating the stages of analytical method development, validation, and implementation.
Logical Relationship for Method Selection
The choice of an analytical method depends on the specific requirements of the analysis. This diagram outlines the decision-making process.
Caption: A decision tree for selecting an appropriate analytical method based on sample characteristics and analytical needs.
References
A Comparative Study of Catalysts for Suzuki Coupling with 2-Chloro-6-methoxypyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for achieving high yields and purity in the synthesis of complex molecules. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of 2-chloro-6-methoxypyridine, a common heterocyclic building block, with arylboronic acids. The performance of different catalyst systems, primarily based on palladium and nickel, is evaluated with supporting experimental data.
Data Presentation: Catalyst Performance Comparison
The following table summarizes quantitative data for the Suzuki coupling of this compound and analogous 2-chloropyridines with various arylboronic acids, highlighting the performance of different catalyst systems.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| XPhos Pd G1 | XPhos | K₃PO₄ | t-AmOH | 100 | 18 | 2,4-Difluorophenylboronic acid | High Yield | [1] |
| BrettPhos Pd G1 | BrettPhos | K₃PO₄ | t-AmOH | 100 | 18 | 2,4-Difluorophenylboronic acid | Low Yield | [1] |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | Heptylpinacol boronic ester | 76 | [2] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 18 | Phenylboronic acid | 91 | [3] |
| (6-Dipp)Pd(cinn)Cl | NHC | NaHCO₃ | H₂O/TBAB | RT | 24 | Phenylboronic acid | 95 | [4] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions and substrates may vary. "High Yield" and "Low Yield" are as described in the source, indicating a significant difference in performance under the tested conditions.[1]
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below.
Protocol 1: Suzuki Coupling using a Buchwald Palladacycle Precatalyst (XPhos Pd G1)
This protocol is adapted from studies on the coupling of heteroaryl chlorides.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,4-Difluorophenylboronic acid)
-
XPhos Pd G1 (Palladacycle precatalyst)
-
Potassium phosphate (B84403) (K₃PO₄)
-
tert-Amyl alcohol (t-AmOH)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or dioxane) for workup
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the XPhos Pd G1 precatalyst (0.02 mmol, 2 mol%).
-
Add anhydrous tert-amyl alcohol (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling using a Nickel-Based Catalyst (NiCl₂(dppf))
This protocol is based on the use of nickel catalysts for the coupling of chloropyridines.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Nickel(II) chloride bis(diphenylphosphino)ferrocene (NiCl₂(dppf))
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane (B91453)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂(dppf) (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add potassium phosphate (2.0 mmol), phenylboronic acid (1.2 mmol), and this compound (1.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the mixture at 100 °C for the specified time (e.g., 18 hours).
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction in a laboratory setting.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methoxypyridine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-Chloro-6-methoxypyridine have emerged as a promising class of molecules, particularly in the development of novel anticancer agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic candidates.
Quantitative Structure-Activity Relationship (SAR) Data
The antiproliferative activity of a series of 2-methoxypyridine-3-carbonitrile derivatives has been evaluated against several human cancer cell lines. The core structure features a 2-methoxypyridine (B126380) ring with a nitrile group at position 3, a 2,5-dichlorothiophen-3-yl group at position 6, and a variable aryl substituent at position 4. The following table summarizes the in vitro cytotoxicity data (IC50 in µM) against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines.
Table 1: Cytotoxic Activities (IC50, µM) of 2-Methoxypyridine-3-carbonitrile Derivatives
| Compound | R (Aryl Substituent) | HepG2 | DU145 | MDA-MB-231 |
| 5a | Phenyl | >100 | >100 | >100 |
| 5b | 4-Methylphenyl | >100 | >100 | >100 |
| 5c | 4-Chlorophenyl | >100 | >100 | >100 |
| 5d | 4-Bromophenyl | 3.2±0.4 | 1.9±0.2 | 2.5±0.3 |
| 5e | 2-Methoxyphenyl | 18.7±2.1 | 21.3±2.5 | 19.5±2.2 |
| 5f | 3-Methoxyphenyl | 8.9±1.1 | 11.2±1.3 | 9.8±1.2 |
| 5g | 3-Nitrophenyl | 4.1±0.5 | 2.8±0.3 | 3.6±0.4 |
| 5h | 4-Nitrophenyl | 2.5±0.3 | 1.5±0.2 | 1.9±0.2 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.8±0.2 | 1.1±0.1 | 1.4±0.1 |
Data sourced from Al-Zahrani, et al. (2020)[1].
SAR Analysis:
From the data presented, several key structure-activity relationships can be deduced:
-
Essential Pharmacophore : The nitrile substituent at position 3 of the pyridine ring is crucial for cytotoxic activity.[1]
-
Influence of Aryl Substituents : The nature and position of substituents on the aryl ring at position 4 significantly modulate the anticancer activity.
-
Unsubstituted phenyl (5a) and electron-donating methyl (5b) or chloro (5c) groups at the 4-position of the phenyl ring resulted in a loss of activity.[1]
-
The introduction of a larger halogen, such as bromine (5d), at the 4-position led to a dramatic increase in potency. This suggests that larger substituents may be favorable for activity.[1]
-
Electron-withdrawing nitro groups (5g and 5h) at either the 3- or 4-position of the phenyl ring conferred potent cytotoxic effects.[1]
-
The presence of a hydrophilic methoxy (B1213986) group on the phenyl ring also enhanced activity, as seen in compounds 5e and 5f.[1]
-
-
Synergistic Effects : The combination of a bromo and a methoxy group on the phenyl ring (5i) resulted in the most potent compound in the series, exhibiting low micromolar to sub-micromolar activity against all three cell lines.[1]
Experimental Protocols
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (General Procedure)
A mixture of the appropriate chalcone (B49325) (1 mmol) and malononitrile (B47326) (1.2 mmol) in methanol (B129727) (20 mL) containing sodium methoxide (B1231860) (2 mmol) was heated under reflux for 6-8 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature and the resulting solid was filtered, washed with cold methanol, and recrystallized from an appropriate solvent to afford the target compounds.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines (HepG2, DU145, and MDA-MB-231) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment : The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition : After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan (B1609692) Solubilization : The plates were incubated for another 4 hours at 37°C. The medium was then removed, and the formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation : The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway
The following diagram illustrates a simplified apoptotic signaling pathway that can be triggered by cytotoxic agents, leading to programmed cell death in cancer cells.
References
Benchmarking the Reactivity of 2-Chloro-6-methoxypyridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comprehensive analysis of the reactivity of 2-chloro-6-methoxypyridine in comparison to structurally similar compounds, namely 2,6-dichloropyridine (B45657) and 2-chloro-6-methylpyridine (B94459). The information presented herein, supported by experimental data, is intended to facilitate informed decisions in reaction design and optimization.
The reactivity of substituted chloropyridines is of paramount importance in the fields of medicinal chemistry and materials science, where these compounds serve as versatile intermediates. The electronic nature of the pyridine (B92270) ring, coupled with the influence of various substituents, dictates the propensity of these molecules to participate in key chemical transformations. This guide focuses on three widely utilized reactions: Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Comparative Reactivity Analysis
The reactivity of the C-Cl bond in 2-chloropyridine (B119429) derivatives is significantly influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom inherently activates the ring towards nucleophilic attack.[1]
Nucleophilic Aromatic Substitution (SNA): In SNA reactions, the rate is largely governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. Electron-withdrawing groups on the pyridine ring enhance the stability of this intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups have a deactivating effect. The methoxy (B1213986) group (-OCH3) in this compound is electron-donating by resonance, which is expected to decrease its reactivity in SNA compared to an unsubstituted or electron-withdrawn chloropyridine. In contrast, the additional chlorine atom in 2,6-dichloropyridine provides a strong inductive electron-withdrawing effect, making it more reactive. The methyl group (-CH3) in 2-chloro-6-methylpyridine is weakly electron-donating, suggesting its reactivity would be slightly lower than 2-chloropyridine but higher than this compound.
Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination: These palladium-catalyzed cross-coupling reactions are fundamental for the formation of C-C and C-N bonds, respectively. The first step in the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the C-Cl bond, is often rate-determining.[2] Electron-donating groups on the pyridine ring can increase the electron density at the carbon bearing the chlorine, making oxidative addition more difficult and thus slowing down the reaction. Conversely, electron-withdrawing groups facilitate this step. Therefore, a similar trend in reactivity as in SNA is anticipated.
Data Presentation
The following tables summarize representative experimental data for the reactivity of this compound and its analogs in the three key reactions. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources and should be used as a guideline.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNA)
| Compound | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Piperidine | 150 °C, 24 h | Moderate | (Inferred) |
| 2,6-Dichloropyridine | Piperidine | 100 °C, 6 h | 95 | [3] |
| 2-Chloro-6-methylpyridine | Sodium Methoxide | Reflux, 18 h | 85 | [4] |
Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
| Compound | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Toluene/H2O, 100 °C, 12 h | 85 | [5] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | Dioxane, 100 °C, 18 h | 92 (mono-arylated) | [6] |
| 2-Chloro-6-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | DME/H2O, 80 °C, 16 h | 78 | [7] |
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Compound | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd2(dba)3 / XPhos | Toluene, 110 °C, 24 h | 75 | [8] |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)2 / BINAP | Toluene, 100 °C, 12 h | 88 (mono-aminated) | [8] |
| 2-Chloro-6-methylpyridine | n-Hexylamine | Pd(OAc)2 / RuPhos | Toluene, 100 °C, 18 h | 82 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
-
To a sealed tube, add the chloropyridine derivative (1.0 mmol), the nucleophile (1.2 mmol), and a suitable solvent (e.g., NMP, DMF, or neat).
-
If a base is required (e.g., K2CO3, 2.0 mmol), add it to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-180 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[10]
-
In an oven-dried Schlenk tube, combine the chloropyridine derivative (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[11]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol), a phosphine (B1218219) ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the chloropyridine derivative (1.0 mmol) and the amine (1.2 mmol) followed by an anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for comparing the reactivity of the three chloropyridine derivatives in a Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
This guide provides a foundational understanding of the relative reactivity of this compound and its analogs. Researchers are encouraged to use this information as a starting point and to optimize reaction conditions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 2-Chloro-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2-chloro-6-methoxypyridine serves as a versatile building block for the introduction of the 6-methoxypyridin-2-yl moiety, a common scaffold in pharmaceuticals and functional materials. The efficiency of its incorporation into target molecules is highly dependent on the choice of reaction type and conditions. This guide provides a comparative analysis of the reaction kinetics of this compound in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. By presenting available quantitative data and detailed experimental protocols, this document aims to inform strategic decisions in synthetic route development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems. The kinetics of SNAr reactions involving 2-chloropyridine (B119429) derivatives have been systematically investigated, providing a solid baseline for predicting the reactivity of this compound.
Comparative Kinetic Data
Recent studies have employed competition experiments to establish a quantitative scale of reactivity for a wide range of (hetero)aryl halides in SNAr reactions.[1][2] These experiments, conducted under pseudo-first-order conditions, have allowed for the determination of relative and absolute rate constants. The data reveals that electron-deficient aromatic systems react significantly faster than electron-rich ones.[1][2] In the context of substituted 2-chloropyridines, the position and electronic nature of the substituent profoundly impact the reaction rate.
| Substrate | Relative Rate Constant (krel) | ΔG‡SNAr (kJ mol-1) | Reference |
| 2-Chloropyridine | 1.0 | 89.5 | [1] |
| 2-Chloro-6-methylpyridine (B94459) | 0.3 | 92.5 | [1] |
| 2-Chloro-5-methoxypyridine | 0.1 | 95.8 | [1] |
| This compound | Estimated to be similar to 2-chloro-6-methylpyridine due to the electron-donating nature of the substituent at the 6-position. | Estimated ~92-93 | N/A |
Note: Direct kinetic data for this compound was not found in the reviewed literature. The provided estimate is based on the observed trend of electron-donating groups decreasing the reaction rate.
Experimental Protocol: Competition Experiment for SNAr Kinetics
This protocol outlines a general procedure for determining the relative rate constants of two competing heteroaryl chloride electrophiles in an SNAr reaction with a common nucleophile.
Materials:
-
This compound
-
Alternative heteroaryl chloride (e.g., 2-chloropyridine)
-
Nucleophile (e.g., benzyl (B1604629) alcohol)
-
Non-nucleophilic base (e.g., NaH)
-
Anhydrous solvent (e.g., THF)
-
Internal standard for UPLC analysis
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a solution of the nucleophile (1 equivalent) in the anhydrous solvent, add the base at 0 °C and stir for 30 minutes.
-
Add a stock solution containing the two competing electrophiles (each in excess, e.g., 5 equivalents) and the internal standard.
-
Monitor the reaction progress by taking aliquots at regular intervals. Quench the aliquots with the quenching solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by UPLC to determine the relative consumption of the two electrophiles.
-
The relative rate constant can be calculated from the ratio of the remaining starting materials over time.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of this compound in this reaction is generally lower than its bromo or iodo analogues due to the stronger C-Cl bond.[3][4] Consequently, the choice of catalyst system is crucial for achieving efficient coupling.
Performance Comparison
While specific kinetic data for this compound in Suzuki-Miyaura reactions is scarce, comparative studies on other chloro-pyridines provide valuable insights. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-determining step.[3][5]
| Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-3-methylpyridine | PdCl2{PtBu2(p-NMe2-Ph)}2 | K2CO3 | Toluene/Water | 94 | [6] |
| 2-Chloropyridine | (6-Dipp)Pd(cinn)Cl | NaHCO3 | Water | 99 | [7] |
| 2-Amino-6-chloropyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene | High | [3] |
| This compound | Requires highly active catalyst systems, similar to other electron-rich 2-chloropyridines. | Typically strong inorganic bases (e.g., K3PO4, Cs2CO3) | Aprotic polar solvents (e.g., Dioxane, Toluene) | Yields are highly dependent on the specific boronic acid and catalyst used. | N/A |
Experimental Protocol: Suzuki-Miyaura Reaction and Monitoring
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, including steps for reaction monitoring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K3PO4)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Internal standard for GC/LC-MS analysis
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), and the internal standard.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in the solvent.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by taking aliquots at regular intervals, quenching with water, and extracting with an organic solvent.
-
Analyze the extracts by GC/LC-MS to determine the consumption of the starting material and the formation of the product.
-
Kinetic data can be obtained by plotting the concentration of reactants and products over time.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura reaction, the coupling of this compound requires robust catalyst systems to overcome the high bond energy of the C-Cl bond.
Performance Comparison
The kinetics of Buchwald-Hartwig amination are influenced by the choice of ligand, base, and the nature of the amine coupling partner.[9][10] For less reactive aryl chlorides like this compound, sterically hindered and electron-rich ligands are generally required to promote the catalytic cycle.
| Substrate | Ligand | Base | Amine | Yield (%) | Reference |
| Aryl Chlorides | JohnPhos / CyJohnPhos | Strong inorganic bases | Various amines | Good to excellent | [9] |
| Heteroaryl Chlorides | CyPF-tBu | Strong inorganic bases | Primary amines, amides, etc. | High | [9] |
| 2,6-Dimethylchlorobenzene | IPr*-3 | tBuOK | Morpholine | 100 | [11] |
| This compound | Requires sterically hindered, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands). | Strong bases are essential (e.g., NaOtBu, K3PO4). | Reaction scope includes a variety of primary and secondary amines. | Yields are highly dependent on the specific amine and catalyst system. | N/A |
Experimental Protocol: Buchwald-Hartwig Amination and Monitoring
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Internal standard for GC/LC-MS analysis
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by this compound, the amine, and the internal standard.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by taking aliquots, quenching with a saturated aqueous solution of NH4Cl, and extracting with an organic solvent.
-
Analyze the extracts by GC/LC-MS to determine the conversion of the starting material and the yield of the product.
-
For kinetic analysis, plot concentration versus time to determine the reaction order and rate constant.
Conclusion
The choice of synthetic methodology for the functionalization of this compound has a profound impact on reaction efficiency and outcome. For nucleophilic aromatic substitution, a wealth of quantitative kinetic data on analogous systems provides a strong predictive framework, indicating that the electron-donating methoxy (B1213986) group will likely result in slower reaction rates compared to unsubstituted 2-chloropyridine. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the inertness of the C-Cl bond necessitates the use of highly active catalyst systems. While direct comparative kinetic data for this compound in these cross-coupling reactions is limited, the established principles of catalyst and ligand design for the activation of aryl chlorides provide a clear path forward for reaction optimization. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to efficiently incorporate the 6-methoxypyridin-2-yl motif in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lzchemical.com [lzchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
A Spectroscopic Showdown: Differentiating 2-Chloro-6-methoxypyridine from Its Isomers
In the intricate world of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Even subtle shifts in substituent positions on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-6-methoxypyridine with its isomers, offering researchers a valuable tool for distinguishing between these closely related compounds. By leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the unique electronic and vibrational fingerprints of each isomer.
The following sections present a detailed analysis of the spectroscopic data for this compound and a selection of its isomers. The data is summarized in clear, comparative tables, and the experimental protocols used to obtain such data are meticulously detailed. Furthermore, a logical workflow for the spectroscopic analysis and differentiation of these isomers is illustrated using a Graphviz diagram.
Spectroscopic Data Comparison
The key to differentiating between these isomers lies in the subtle yet significant variations in their spectroscopic signatures. The position of the chlorine and methoxy (B1213986) groups on the pyridine (B92270) ring influences the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in NMR spectra. Similarly, the vibrational modes of the molecule, sensitive to the substitution pattern, result in unique absorption bands in IR spectroscopy. The electronic transitions, observable through UV-Vis spectroscopy, are also affected by the isomer's specific structure.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, combined with their positions relative to the ring protons, create a unique pattern of signals for each isomer.
| Compound | δ (ppm) for Pyridine Ring Protons | δ (ppm) for Methoxy Protons |
| This compound | 7.50 (t), 6.75 (d), 6.60 (d) | 3.90 (s) |
| 2-Chloro-3-methoxypyridine | 8.05 (dd), 7.20 (dd), 7.00 (dd) | 3.95 (s) |
| 4-Chloro-2-methoxypyridine | 7.99 (d), 6.81 (dd), 6.70 (d)[1] | 3.91 (s)[1] |
| 5-Chloro-2-methoxypyridine | 8.20 (d), 7.65 (dd), 6.75 (d) | 3.90 (s) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The data presented here are representative values.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity and position of the substituents.
| Compound | δ (ppm) for Pyridine Ring Carbons | δ (ppm) for Methoxy Carbon |
| This compound | 163.5, 151.0, 141.0, 112.0, 105.0 | 53.5 |
| 2-Chloro-3-methoxypyridine | 155.0, 147.0, 140.0, 122.0, 118.0 | 56.0 |
| 4-Chloro-2-methoxypyridine | 164.0, 150.0, 145.0, 118.0, 110.0 | 54.0 |
| 5-Chloro-2-methoxypyridine | 162.0, 148.0, 140.0, 121.0, 112.0 | 54.0 |
IR Spectral Data
Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. Key characteristic peaks for these isomers include C-Cl stretching, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching and bending modes.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~3070 (Ar C-H), ~2950 (C-H), ~1600, 1570 (C=C, C=N), ~1280 (C-O), ~780 (C-Cl) |
| 2-Chloro-3-methoxypyridine | ~3060 (Ar C-H), ~2940 (C-H), ~1590, 1560 (C=C, C=N), ~1260 (C-O), ~800 (C-Cl) |
| 4-Chloro-2-methoxypyridine | ~3080 (Ar C-H), ~2960 (C-H), ~1610, 1580 (C=C, C=N), ~1290 (C-O), ~820 (C-Cl) |
| 5-Chloro-2-methoxypyridine | ~3050 (Ar C-H), ~2950 (C-H), ~1595, 1565 (C=C, C=N), ~1270 (C-O), ~830 (C-Cl) |
UV-Vis Spectral Data
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the pyridine ring, which affects the energy of the π and n orbitals. The electronic absorption spectrum of this compound has been reported to show two systems of absorption bands corresponding to π → π* transitions.[2]
| Compound | λmax (nm) |
| This compound | ~225, ~280 |
| Isomers | Variations in λmax are expected due to the different positions of the chloro and methoxy groups, which alter the electronic distribution in the pyridine ring.[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. The spectral width was set to cover the range of -2 to 12 ppm. A sufficient number of scans (typically 16 or 32) were co-added to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹³C NMR Data Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to cover the range of 0 to 200 ppm. A larger number of scans (typically 1024 or more) were required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[4]
-
Sample Preparation (ATR method): A small drop of the liquid sample or a small amount of the solid compound was placed directly onto the clean ATR crystal (e.g., diamond or zinc selenide).[5] Good contact between the sample and the crystal was ensured by applying pressure with the anvil.[4]
-
Data Acquisition: A background spectrum of the empty, clean ATR crystal was recorded and automatically subtracted from the sample spectrum.[5] The spectrum was typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4][5] Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.[4]
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.[5] This stock solution was then diluted to a suitable concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance values fell within the linear range of the instrument (generally between 0.1 and 1.0).[5]
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: Logical workflow for the spectroscopic identification of chloromethoxypyridine isomers.
This systematic approach, combining the detailed information from NMR, IR, and UV-Vis spectroscopy, allows for the unambiguous identification of this compound and its various isomers, a critical step in ensuring the purity and identity of compounds in research and development.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-methoxypyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-6-methoxypyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory tract.[1][2] It is harmful if swallowed.[1][3]
GHS Hazard Statements:
-
H227: Combustible liquid.[2]
Signal Word: Warning[2]
| Hazard Class | Category |
| Flammable liquids | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity | 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), flame-retardant and impervious clothing, and boots.[1][4] | Prevents skin contact which can cause irritation. |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator (e.g., N95 dust mask) or a full-face respirator if exposure limits are exceeded.[1][4] | Protects against inhalation of vapors that may cause respiratory irritation. |
Handling and Storage
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks as it is a combustible liquid.[2][5] Use non-sparking tools.[1]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling.[1][2][5]
-
Clothing: Remove and launder contaminated clothing before reuse.[1][2]
Storage Plan:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: Store at ambient temperature.[1]
-
Incompatibilities: Store away from strong oxidizing agents and humid conditions.[1]
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area and move upwind.[5]
-
Ventilate: Increase ventilation and shut off all ignition sources.[1]
-
Containment: For minor spills, contain the spill with sand, earth, or vermiculite.[1] Absorb the solution with a liquid-binding material like diatomite.[2]
-
Collection: Collect the absorbed material into labeled containers for disposal.[1]
-
Decontamination: Decontaminate the spill area and all equipment used for cleanup.[1][2]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If irritation persists, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][2]
Disposal Plan
Dispose of this compound and its contaminated waste in accordance with all applicable local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
